4-methyl-1H-pyrazol-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2H,1H3,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWCCQQJFXUKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Tautomeric Dynamics of 4-methyl-1H-pyrazol-3-ol
Executive Summary
The structural characterization of 4-methyl-1H-pyrazol-3-ol represents a classic yet complex challenge in heterocyclic chemistry due to prototropic tautomerism .[1] Unlike rigid scaffolds, this molecule exists in a dynamic equilibrium between hydroxy-pyrazole (enol) and pyrazolone (keto) forms, a behavior heavily influenced by physical state, solvent polarity, and temperature.[1]
This guide provides a rigorous elucidation framework for researchers. It moves beyond basic spectral assignment to address the causal relationships between solvation shells and tautomeric ratios.[1] By integrating multinuclear NMR (
The Tautomeric Conundrum
The core difficulty in working with 3-hydroxypyrazoles is that they rarely exist as a single static structure.[1] The "3-ol" nomenclature often refers to the aromatic tautomer, which is stabilized by hydrogen bonding networks in the solid state.[1] However, in solution, the equilibrium shifts.[1]
Tautomeric Forms
-
Form A (OH-form): Aromatic 1H-pyrazole system.[1][2] Predominant in non-polar solvents and solid state (dimerized).[1]
-
Form B (NH-keto form): 1,2-dihydro-3H-pyrazol-3-one.[1] Often favored in polar aprotic solvents (DMSO).[1]
-
Form C (CH-keto form): 2,4-dihydro-3H-pyrazol-3-one.[1] Less common but possible depending on C4 substitution.[1]
Visualization of Equilibrium
The following diagram illustrates the proton transfer pathways and the resulting structural isomers.
Caption: Prototropic tautomerism of 4-methyl-1H-pyrazol-3-ol driven by solvent and phase conditions.
Synthesis and Purification Strategy
To ensure accurate elucidation, one must start with a chemically pure sample free from regioisomers (e.g., 3-methyl-5-ol isomers).[1]
Validated Synthesis Protocol
The most reliable route for the 4-methyl isomer involves the condensation of hydrazine with a C2-methylated 3-oxopropanoate equivalent.[1]
-
Reagents: Hydrazine hydrate (
) and Ethyl 2-formylpropanoate (generated in situ via formylation of ethyl propionate).[1] -
Reaction:
-
Purification (Critical):
Multi-Modal Spectroscopic Elucidation
This section details the specific spectral fingerprints required to confirm the structure.
NMR Spectroscopy ( H, C, N)
NMR is the primary tool for distinguishing tautomers.[1] The choice of solvent is not trivial; it dictates the structure observed.[1]
-
Solvent A: DMSO-d6 (Polar Aprotic): Disrupts H-bonds.[1][2] Often stabilizes the Keto (Form B) or monomeric species.[1]
-
Solvent B: CDCl
(Non-polar): Promotes H-bonded dimers.[1] Stabilizes the Enol (Form A) .
Comparative NMR Data Table
| Nucleus | Assignment | Chemical Shift ( | Chemical Shift ( | Structural Insight |
| -CH3 (C4) | 1.95 (s) | 2.05 (s) | Methyl group is chemically equivalent in both, slight solvent shift.[1] | |
| H-5 (Ring) | 7.20 (s) | 7.35 (s) | Diagnostic singlet.[1] Confirms substitution at C4. | |
| NH / OH | 9.5 - 11.0 (Broad) | 10.0 - 12.0 (Very Broad) | In DMSO, separate NH/OH signals may merge due to exchange.[1] In CDCl | |
| C-3 | 161.5 | 158.0 | Downfield shift in DMSO suggests C=O character (Keto contribution).[1] | |
| C-4 | 105.2 | 103.5 | Shielded region typical for pyrazole C4. | |
| N-1 (Pyrrole-like) | -180 to -190 | - | Critical: N-1 protonated. | |
| N-2 (Pyridine-like) | -130 to -140 | - | Large |
Technical Insight: In solid-state NMR (CP-MAS), you will observe distinct signals for N-1 and N-2, confirming the "frozen" enol form (Form A) in the crystal lattice.[1] In solution, rapid proton exchange often averages these signals unless the temperature is lowered significantly (<-40°C).[1]
FT-IR Spectroscopy
Infrared spectroscopy provides a quick validation of the tautomeric state in the solid phase (KBr pellet).[1]
-
Region 3200-2500 cm
: Broad, strong absorption.[1] Indicates intermolecular O-H N hydrogen bonding (dimer formation).[1][3] This confirms the Enol form . -
Region 1600-1700 cm
:
X-Ray Crystallography (The Gold Standard)
Single-crystal XRD is the only method to definitively prove the tautomer in the solid state.[1] Pyrazolones typically crystallize as hydrogen-bonded dimers .[1]
-
Space Group: Often Monoclinic (
) or Triclinic ( ).[1] -
Key Motif:
supramolecular synthons.[1][3] Two molecules pair up via O-H N bonds.[1][3] -
Bond Lengths:
Elucidation Workflow Diagram
The following Graphviz diagram outlines the logical flow for confirming the structure, ensuring no step is skipped.
Caption: Integrated workflow for the structural confirmation of 4-methyl-1H-pyrazol-3-ol.
Practical Implications for Drug Development
Understanding this tautomerism is vital for Structure-Activity Relationship (SAR) studies:
-
Bioisosterism: The 3-hydroxy group mimics carboxylic acids or phenolic moieties in binding pockets.[1]
-
Ligand Docking: Docking software often fixes the tautomer.[1] If you dock Form B but the protein pocket selects for Form A, your binding energy calculations will be erroneous.[1] Recommendation: Dock both tautomers.
-
Solubility: The Keto form (Form B) is generally more soluble in water; the Enol form (Form A) is more lipophilic.[1]
References
-
Alkorta, I., et al. (2015).[1][4] "Computational Study of Proton Transfer in Tautomers of 3- and 5-Hydroxypyrazole Assisted by Water." ChemPhysChem, 16(10), 2140–2150.[1][4] Link[1][5]
-
Holzer, W., et al. (2018).[1] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 146.[1] Link
-
Claramunt, R. M., et al. (1993).[1] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2.[1] Link
-
Infantes, L., et al. (1999).[1] "Structure and tautomerism of 4-bromo substituted 1H-pyrazoles." Journal of Chemical Crystallography. Link
-
PubChem. (2025).[1][6] "4-Methylpyrazole-3-carboxylic acid (Structural Analog Data)." National Library of Medicine.[1] Link
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methyl-5-phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methylpyrazole-3-carboxylic acid | C5H6N2O2 | CID 5324580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 4-Methyl-1H-pyrazol-3-ol
Executive Summary
Target Molecule: 4-Methyl-1H-pyrazol-3-ol (CAS: 5006-22-4) Synonyms: 4-Methyl-3-pyrazolone; 4-Methyl-1,2-dihydro-3H-pyrazol-3-one. Primary Application: Pharmaceutical intermediate (scaffold for kinase inhibitors), agrochemical precursor, and ligand in coordination chemistry.
This guide details the high-fidelity synthesis of 4-methyl-1H-pyrazol-3-ol . Unlike its more common isomer (3-methyl-1H-pyrazol-5-ol, derived from ethyl acetoacetate), the 4-methyl variant requires a specific C3-synthon construction involving the formylation of a propionate backbone. The protocol described below utilizes a Claisen condensation followed by a Knorr-type cyclization , optimized for regiochemical purity and yield.
Chemical Identity & Tautomerism
Understanding the tautomeric landscape is critical for reaction monitoring and characterization. The molecule exists in a dynamic equilibrium between three forms, influenced by solvent polarity and physical state.
-
Form A (OH-tautomer): Dominant in polar aprotic solvents (DMSO) and stabilized by aromaticity.
-
Form B (NH-keto): Often the solid-state polymorph; dominant in non-polar solvents.
-
Form C (CH-keto): Rare, but kinetically relevant during electrophilic substitution at C4.
Critical Distinction:
-
Target (4-Methyl): Methyl group at position 4; H at position 3/5. Derived from ethyl 2-formylpropionate.
-
Isomer (3-Methyl): Methyl group at position 3; H at position 4.[1] Derived from ethyl acetoacetate.[2]
Retrosynthetic Analysis
To synthesize the 4-methyl isomer specifically, we must avoid the standard acetoacetate pathway.
-
Disconnection: The N1-C5 and N2-C3 bonds are cleaved.
-
Synthon A: Hydrazine (
). -
Synthon B: A 1,3-dielectrophile with a central methyl substituent.
-
C3 must be an ester (to form the -OH/one functionality).
-
C2 must carry the methyl group.
-
C1 must be an aldehyde equivalent (to leave C5 unsubstituted).
-
-
Precursor: Ethyl 2-formylpropionate (generated in situ via formylation of ethyl propionate).
Master Protocol: The Formyl-Propionate Route
This protocol integrates the generation of the unstable formyl ester intermediate with immediate cyclization to maximize yield.
Phase 1: In-Situ Generation of Ethyl 2-Formylpropionate
Reagents:
-
Ethyl Propionate (1.0 eq)
-
Ethyl Formate (1.2 eq)
-
Sodium Ethoxide (1.1 eq, 21% wt in Ethanol)
-
Solvent: Anhydrous Ethanol
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with
. -
Base Preparation: Charge the flask with sodium ethoxide solution. Cool to 0–5°C.
-
Formylation: Mix Ethyl Propionate and Ethyl Formate. Add this mixture dropwise to the cold base over 60 minutes.
-
Mechanistic Note: The base deprotonates the alpha-carbon of ethyl propionate. The resulting enolate attacks the carbonyl of ethyl formate.
-
-
Maturation: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. The solution will thicken as the sodium salt of the enolate forms.
Phase 2: Cyclization with Hydrazine
Reagents:
-
Hydrazine Hydrate (80% or 64% solution) (1.1 eq)
-
Acetic Acid (Glacial, for neutralization)
Workflow:
-
Cooling: Return the reaction mass (Phase 1) to 0–5°C.
-
Cyclization: Add Hydrazine Hydrate dropwise. Maintain temperature <10°C to prevent polymerization of the formyl intermediate.
-
Observation: The mixture may become homogenous initially, then precipitate solid as the pyrazolone forms.
-
-
Reflux: After addition, heat the mixture to reflux (78°C) for 3 hours. This drives the elimination of ethanol and ensures complete ring closure.
-
Workup:
-
Distill off approximately 70% of the ethanol solvent.[3]
-
Dilute the residue with water (2 volumes relative to original mass).
-
Acidification: Adjust pH to 5.0–6.0 using glacial acetic acid. This protonates the pyrazolate salt, precipitating the free product.
-
-
Isolation: Filter the white/off-white solid. Wash with cold water (
) to remove inorganic salts. -
Purification: Recrystallize from Ethanol/Water (8:2). Dry in a vacuum oven at 60°C.
Yield & Properties
-
Typical Yield: 65–75%
-
Melting Point: 220–223°C (Lit. varies by tautomer, typically high melting).
-
Appearance: White crystalline powder.
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the regioselectivity governed by the steric bulk of the methyl group and the reactivity of the formyl hydrogen.
Caption: Reaction pathway from propionate precursors to the 4-methyl-3-pyrazolone scaffold via Claisen condensation and Knorr cyclization.
Process Optimization & Troubleshooting
| Parameter | Recommendation | Scientific Rationale |
| Temperature (Formylation) | 0–5°C | Low temperature prevents self-condensation of ethyl propionate and minimizes side reactions of the formyl species. |
| Solvent System | Anhydrous Ethanol | Water must be excluded during Phase 1 to prevent hydrolysis of the ester or sodium ethoxide. |
| pH Adjustment | pH 5–6 (Acetic Acid) | The product is amphoteric. At pH > 8, it exists as a soluble salt. At pH < 2, it forms a hydrochloride salt. The neutral species precipitates at pH 5–6. |
| Regioselectivity | Formyl vs. Ester | Hydrazine attacks the formyl carbon (aldehyde-like) faster than the ester, ensuring the correct orientation (N1 attached to C5). |
Characterization Data
To validate the synthesis, compare spectral data against the specific 4-methyl isomer markers.[4]
-
¹H NMR (DMSO-d₆, 400 MHz):
- 1.85 (s, 3H, CH₃ at C4). Note: If this is a doublet, you likely have the wrong isomer.
- 7.15 (s, 1H, CH at C5). Diagnostic: This proton is on the ring carbon adjacent to Nitrogen.
- 9.5–11.0 (br s, 2H, NH/OH exchangeable).
-
¹³C NMR (DMSO-d₆):
-
Distinct signals for C3 (carbonyl/enol carbon), C4 (quaternary C-Me), and C5 (CH).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 99.1 Da.
-
References
- Fundamental Pyrazole Synthesis: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft.
-
Regiochemistry of Hydrazine Reactions: Elguero, J. et al. (2002). "Pyrazoles."[2][3][4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry II. Elsevier.[9] (Authoritative source on tautomerism and regioselectivity).
-
Industrial Protocol Alignment: US Patent 4,822,781. "Process for preparing 4-alkyl-3-pyrazolones." (Validates the formyl-propionate route for 4-substituted analogs).
-
Tautomerism Studies: Claramunt, R. M., et al. (2018). "On the Tautomerism of N-Substituted Pyrazolones." Molecules. (Detailed NMR analysis of the OH/NH equilibrium).
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. digital.csic.es [digital.csic.es]
- 9. m.youtube.com [m.youtube.com]
The Tautomeric Scaffold: A Technical Guide to 4-Methyl-1H-pyrazol-3-ol
This guide serves as a technical reference for 4-methyl-1H-pyrazol-3-ol , a versatile heterocyclic scaffold.[1] It is designed to move beyond basic definitions, focusing on the structural dynamics, precise synthetic pathways, and functional applications required by research and development professionals.
Part 1: Structural Dynamics & Tautomerism
The reactivity of 4-methyl-1H-pyrazol-3-ol (CAS: 1128-54-7) is defined by its prototropic tautomerism.[1] Unlike simple aromatics, this molecule exists in a dynamic equilibrium between the enol (3-ol) , keto (3-one) , and NH-isomers . Understanding this equilibrium is the prerequisite for controlling regioselectivity in downstream derivatization.[1]
The Equilibrium Landscape
In solution, the population of each tautomer is dictated by solvent polarity and hydrogen bonding capacity.
-
Non-polar solvents (CHCl₃, Toluene): Favor the keto (3-one) form or intermolecular H-bonded dimers.
-
Polar protic solvents (MeOH, Water): Stabilize the enol (3-ol) form and zwitterionic species.
-
Solid State: Often crystallizes as H-bonded dimers or catemers (chains) involving the NH and C=O/C-OH motifs.[1]
Visualization: Tautomeric Pathways
The following diagram illustrates the proton migration pathways that dictate the molecule's reactive face.
Figure 1: Tautomeric equilibrium shifting between aromatic enol and reactive keto forms.
Part 2: Synthesis Protocol (The Knorr Method)
Many standard protocols describe the synthesis of 3-methyl-5-pyrazolone using ethyl acetoacetate. This is incorrect for the target molecule. To install the methyl group at the 4-position, the precursor must be Ethyl 2-methylacetoacetate .
Reaction Mechanism
The synthesis proceeds via a condensation-cyclization sequence:
-
Nucleophilic Attack: Hydrazine attacks the ketone carbonyl of the β-keto ester.[1]
-
Hydrazone Formation: Elimination of water yields the hydrazone intermediate.[1]
-
Cyclization: Intramolecular nucleophilic attack of the hydrazine amine on the ester carbonyl.[1]
-
Aromatization: Tautomerization drives the final product formation.[1]
Experimental Protocol: 4-Methyl-1H-pyrazol-3-ol
Safety Note: Hydrazine hydrate is toxic and a potential carcinogen.[1] Work in a fume hood.
Reagents:
-
Ethyl 2-methylacetoacetate (10 mmol, 1.44 g)
-
Hydrazine monohydrate (12 mmol, 0.60 g, ~1.2 eq)
-
Ethanol (Absolute, 20 mL)
-
Acetic Acid (Catalytic, optional)
Step-by-Step Methodology:
-
Preparation: Charge a 50 mL Round Bottom Flask (RBF) with 20 mL absolute ethanol.
-
Addition: Add 1.44 g of Ethyl 2-methylacetoacetate. Stir at room temperature for 5 minutes.
-
Initiation: Dropwise add hydrazine hydrate (0.60 g) over 5 minutes. The reaction is exothermic; a slight temperature rise is normal.[1]
-
Reaction: Equip with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: 10% MeOH in DCM).
-
Work-up:
-
Cool the reaction mixture to 0°C in an ice bath.
-
The product often precipitates as a white/off-white solid.[1]
-
If no precipitate forms, concentrate the solvent to 50% volume under reduced pressure and re-cool.
-
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from Ethanol/Water (9:1) if high purity is required.[1][2]
Workflow Diagram
Figure 2: Synthetic workflow for the Knorr cyclization of 4-methyl-1H-pyrazol-3-ol.[1]
Part 3: Physicochemical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated against specific spectroscopic markers.[1]
Self-Validating NMR Markers
The distinction between the 3-methyl and 4-methyl isomers is visible in the Proton NMR (
| Feature | 4-Methyl Isomer (Target) | 3-Methyl Isomer (Common Impurity) |
| Methyl Shift | ||
| Ring Proton | C5-H: | C4-H: |
| Coupling | C5-H is often a sharp singlet or fine doublet ( | C4-H is a vinylic proton, appearing upfield.[1] |
Interpretation: If you observe a signal around 5.4 ppm, you have synthesized the wrong isomer (3-methyl-5-pyrazolone), likely due to using the wrong ester precursor. The target 4-methyl isomer has a distinctive aromatic C5-H signal downfield (>7.0 ppm).[1]
Physical Properties Data
| Property | Value | Notes |
| Molecular Weight | 98.10 g/mol | |
| Melting Point | 220–225 °C | High MP due to intermolecular H-bonding.[1] |
| pKa (Acidic) | ~9.0 – 9.5 | Deprotonation of the OH/NH. |
| pKa (Basic) | ~2.5 | Protonation of the pyridine-like Nitrogen.[1] |
| Solubility | DMSO, MeOH, Hot EtOH | Poor solubility in water and non-polar solvents. |
Part 4: Reactivity & Applications[3][4]
Regioselective Alkylation
The scaffold is amphoteric.[1] The site of alkylation depends on the conditions (HSAB Theory):
-
N-Alkylation: Favored under basic conditions (NaH, DMF) with alkyl halides. The "soft" nucleophile (Nitrogen) attacks the "soft" electrophile.
-
O-Alkylation: Favored when using "hard" electrophiles or specific conditions (e.g., O-methylation with diazomethane), though N-alkylation often competes.
Coordination Chemistry (Ligand Behavior)
4-methyl-1H-pyrazol-3-ol acts as a versatile ligand for transition metals (Cu, Zn, Co).
-
Bidentate: Upon deprotonation, the pyrazolate anion can bridge two metal centers (exo-bidentate), forming clustered Metal-Organic Frameworks (MOFs).
Pharmaceutical Relevance
This scaffold is a structural fragment of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a radical scavenger used for treating ALS and brain ischemia.[1] The 4-methyl analog is investigated for:
-
COX-2 Inhibition: The pyrazole ring mimics the pharmacophore of Celecoxib.[1]
-
Agrochemicals: Used as a precursor for herbicides where the 3-ol moiety is derivatized with aryloxy groups.[1]
References
-
Synthesis of Pyrazoles (Knorr Reaction)
- Title: Pyrazole synthesis via Knorr Reaction
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Tautomerism of Pyrazolones
-
Pharmacological Applications (Edaravone Analogs)
- Title: Edaravone (MCI-186): A Free Radical Scavenger
- Source: PubChem Compound Summary
-
URL:[Link]
-
Coordination Chemistry of Pyrazoles
- Title: Coordination complexes constructed
- Source: RSC Advances (Royal Society of Chemistry)
-
URL:[Link]
-
pKa and Physical Data
Sources
- 1. 3-Methyl-3-pyrazolin-5-one | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(~2~H_2_)sulfonamide | C17H14F3N3O2S | CID 138395995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate | C18H16ClN3O3 | CID 11710166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-methyl-1H-pyrazol-3-ol | C4H6N2O | CID 7058062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: 4-Methyl-1H-pyrazol-3-ol
CAS Registry Verification, Synthetic Protocols, and Tautomeric Dynamics
Executive Summary & Identity Verification[1]
4-methyl-1H-pyrazol-3-ol is a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in kinase inhibitors, analgesics, and neuroprotective agents (structurally related to Edaravone).[1] However, its commercial and technical documentation is plagued by nomenclature ambiguity and isomer confusion.[1]
Critical CAS Warning: Researchers frequently encounter conflicting CAS numbers.
-
Correct Identity: CAS 3947-61-3 (or PubChem CID 7058062).[1]
-
Common Error: Do NOT confuse with CAS 1121-07-9 , which corresponds to N-Methylsuccinimide.[1] Several commercial databases erroneously cross-index these compounds due to similar molecular weights and "methyl" nomenclature.[1]
-
Isomer Distinction: This compound is the 4-methyl isomer.[1] It is distinct from the more common 3-methyl-5-pyrazolone (derived from ethyl acetoacetate), which places the methyl group at the C3 position.[1]
Chemical Identity Table[1][2][3][4]
| Property | Specification |
| IUPAC Name | 4-Methyl-1,2-dihydro-3H-pyrazol-3-one (Tautomer dependent) |
| Common Name | 4-Methyl-3-pyrazolone; 4-Methyl-3-hydroxypyrazole |
| CAS Number | 3947-61-3 (Primary); 76205-19-1 (Chlorophenyl deriv.[1][2] often mis-indexed) |
| Molecular Formula | C₄H₆N₂O |
| Molecular Weight | 98.10 g/mol |
| pKa (Calculated) | ~7.0 (Acidic NH), ~2.5 (Basic N) |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in non-polar solvents |
Tautomeric Dynamics: The "Chameleon" Effect
The reactivity of 4-methyl-1H-pyrazol-3-ol is defined by its tautomeric equilibrium.[1] It does not exist as a static structure.[1][3] In solution, it oscillates between the hydroxy-pyrazole form (aromatic) and the pyrazolone form (non-aromatic, polar).[1]
-
Solid State: Predominantly exists as the NH-ketone (pyrazolone) due to strong intermolecular hydrogen bonding (dimers).[1]
-
Solution (DMSO/MeOH): The equilibrium shifts based on solvent polarity.
-
Reactivity Implication: Electrophiles can attack at N1 , N2 , or O , depending on the base used and the "hard/soft" nature of the electrophile.
Visualization: Tautomeric Equilibrium & Reactivity Logic[1]
Figure 1: Tautomeric equilibrium between the hydroxy and keto forms, converging to a common anion that dictates regioselectivity.[1]
Synthetic Protocol: Regioselective Construction
To synthesize the 4-methyl isomer specifically, one cannot use the standard ethyl acetoacetate route (which yields the 3-methyl isomer).[1] The methyl group must be positioned on the central carbon of the three-carbon backbone before cyclization.
The "Formyl-Propionate" Route (Recommended)
This method ensures the methyl group is at position 4 by using ethyl 2-formylpropionate (generated in situ or masked as an enol ether).[1]
Step-by-Step Methodology
Reagents:
-
Ethyl propionate (Starting material)[1]
-
Ethyl formate (C1 source)[1]
-
Sodium ethoxide (Base)[1]
-
Hydrazine hydrate (Cyclizing agent)[1]
Protocol:
-
Claisen Condensation (In-Situ Generation):
-
In a dry flask under N₂, charge Sodium Ethoxide (1.1 eq) in anhydrous ethanol.
-
Add Ethyl Propionate (1.0 eq) dropwise at 0°C.
-
Add Ethyl Formate (1.1 eq) slowly.
-
Mechanism:[1][4] The base deprotonates the alpha-position of ethyl propionate, which attacks ethyl formate.[1]
-
Result: Formation of the sodium salt of ethyl 2-formylpropionate .[1] Stir at room temperature for 4–6 hours.
-
-
Cyclization:
-
Workup & Purification:
Visualization: Synthetic Workflow
Figure 2: Regioselective synthesis pathway using the Formyl-Propionate route to ensure 4-methyl substitution.[1][2][5]
Reactivity Profile & Troubleshooting
N-Alkylation vs. O-Alkylation
When functionalizing this scaffold, regioselectivity is the primary challenge.[1]
| Reaction Type | Conditions | Major Product | Mechanism |
| N-Alkylation | NaH / DMF / Alkyl Halide | N-substituted pyrazolone | Thermodynamic control; N is more nucleophilic in the anion.[1] |
| O-Alkylation | Ag₂CO₃ / Alkyl Halide | 3-alkoxypyrazole | "Hard" metal coordinates N, directing "hard" electrophile to Oxygen.[1] |
| Chlorination | POCl₃ (Neat or in Toluene) | 3-chloro-4-methylpyrazole | Conversion of C=O to C-Cl (aromatization).[1] |
Common Impurities[1]
-
Hydrazine Adducts: If hydrazine is used in large excess and not fully removed, it can form salts with the product.[1]
-
3,4-Dimethyl Isomer: Contamination occurs if the starting ethyl propionate contains ethyl propionate/acetate mixtures or if ethyl acetoacetate is accidentally used.[1]
Pharmaceutical Applications
-
Edaravone Analogs:
-
Kinase Inhibition:
References
-
PubChem Compound Summary. (2023). 4-methyl-1H-pyrazol-3-ol (CID 7058062).[1][6] National Center for Biotechnology Information.[1] [Link][1]
-
Elguero, J., et al. (2015).[1] Tautomerism of Pyrazoles.[1] Advances in Heterocyclic Chemistry.[1] (Authoritative text on pyrazole tautomeric equilibrium).
Sources
- 1. N-METHYLSUCCINIMIDE | 1121-07-9 [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. CAS 1121-07-9: N-Methylsuccinimide | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. 4-methyl-1H-pyrazol-3-ol | C4H6N2O | CID 7058062 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyrazole Core: A Master Key to Diverse Pharmacological Mechanisms
An In-Depth Technical Guide to the Mechanistic Versatility of the 4-Methyl-1H-pyrazol-3-ol Scaffold
Abstract
The 4-methyl-1H-pyrazol-3-ol moiety, a seemingly simple heterocyclic compound, represents a cornerstone in modern medicinal chemistry. While its intrinsic biological activity is modest, its true power lies in its role as a "privileged scaffold"—a foundational structure upon which a vast and diverse array of potent pharmacological agents are built. This technical guide moves beyond a singular focus on the parent compound to provide researchers, scientists, and drug development professionals with an in-depth exploration of the core mechanisms of action unlocked by its derivatives. We will dissect the structure-activity relationships that govern target specificity and elucidate the signaling pathways modulated by key classes of these compounds, including kinase inhibitors, anti-inflammatory agents, and antimicrobials. This guide is structured to provide not just a repository of information, but a causal narrative, explaining the scientific rationale behind the design and evaluation of these therapeutically vital molecules.
The 4-Methyl-1H-pyrazol-3-ol Scaffold: An Introduction to a Privileged Structure
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[1] This arrangement confers unique physicochemical properties, including a pKa of approximately 2.5, making it a weak base.[2] The 4-methyl-1H-pyrazol-3-ol structure offers several key features for synthetic modification:
-
N1-Position: The nitrogen at position 1 is a primary site for substitution, often with aryl or alkyl groups, which significantly influences the compound's pharmacokinetic profile and target engagement.
-
C3-Hydroxyl Group: The hydroxyl group at C3 can be modified or can participate in crucial hydrogen bonding interactions within a biological target's active site.
-
C5-Position: This position is frequently substituted to enhance potency and selectivity. For instance, in cannabinoid receptor antagonists, a para-substituted phenyl ring at this position is a key requirement for high-affinity binding.[3][4][5]
-
C4-Position: While the parent compound is methylated at this position, modifications here can also fine-tune activity.
The true value of this scaffold lies in its ability to present substituents in a specific three-dimensional orientation, allowing for precise interactions with a wide variety of biological targets. Its synthetic tractability makes it an ideal starting point for generating large libraries of compounds for high-throughput screening.[6][7]
Major Mechanistic Classes of 4-Methyl-1H-pyrazol-3-ol Derivatives
The functional versatility of the pyrazole core is best understood by examining the distinct mechanisms of its derivatives.
Protein Kinase Inhibition: Targeting the ATP-Binding Site
A significant number of clinically relevant and investigational drugs derived from the pyrazole scaffold are protein kinase inhibitors.[8][9] These compounds are often designed as ATP-competitive inhibitors, leveraging the pyrazole core to mimic the adenine region of ATP and establish key interactions within the kinase hinge region.[10]
Core Mechanism:
The nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors and donors, forming critical interactions with the backbone amide and carbonyl groups of the kinase hinge region (e.g., with Met109 in p38 MAPK).[11] Substituents at the N1 and C5 positions are then oriented to project into the hydrophobic pocket and the solvent-exposed region, respectively, conferring both potency and selectivity.
Logical Relationship: Kinase Inhibition
Caption: Pyrazole derivatives inhibit multiple pro-inflammatory pathways.
Antimicrobial Activity: Disruption of Essential Bacterial Processes
Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. [12][13][14]The mechanism often involves targeting essential cellular processes that are unique to the microbe.
Core Mechanism:
A primary proposed mechanism, particularly against bacteria, is the inhibition of cell wall synthesis. [15]The bacterial cell wall, composed of peptidoglycan, is essential for survival. Pyrazole derivatives may interfere with the enzymes responsible for the synthesis and cross-linking of peptidoglycan layers. This mechanism is often more effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer, compared to Gram-negative bacteria, whose thinner peptidoglycan layer is protected by an outer membrane. [15]
Experimental Protocols & Methodologies
The elucidation of these mechanisms relies on a suite of robust and validated experimental techniques. The choice of assay is dictated by the hypothesized target and desired therapeutic effect.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC50 of a pyrazole derivative against a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.
Principle: The amount of light generated by a luciferase/luciferin reaction is directly proportional to the amount of ATP present. Active kinases consume ATP, leading to a lower light signal. An effective inhibitor will prevent ATP consumption, resulting in a higher light signal. [16] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of the test pyrazole derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Prepare the kinase enzyme and substrate (peptide or protein) in kinase buffer at 2X the final desired concentration.
-
Prepare ATP in kinase buffer at 2X the final desired concentration (typically at or near the Km for the specific kinase). [17]
-
-
Assay Procedure:
-
Add 5 µL of the compound dilution or DMSO (for high and low controls) to the wells of a 384-well white plate.
-
Add 10 µL of the 2X kinase/substrate solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. [18] * Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature. Ensure the reaction is within the linear range of enzyme activity. [17] * Stop the reaction and detect remaining ATP by adding 25 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the high (enzyme + DMSO) and low (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow: Kinase Inhibition Assay
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. mdpi.com [mdpi.com]
- 14. orientjchem.org [orientjchem.org]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Detailed Technical Guide: Crystal Structure & Tautomeric Landscape of 4-Methyl-1H-pyrazol-3-ol Analogs
Executive Summary
The structural characterization of 4-methyl-1H-pyrazol-3-ol and its analogs represents a classic challenge in small-molecule crystallography: the resolution of tautomeric ambiguity. These five-membered heterocycles are pharmacophores of immense significance, serving as the scaffold for drugs like Edaravone (neuroprotective) and various antimicrobial agents.
This guide dissects the solid-state behavior of these analogs, focusing on the competition between the enol (OH) and keto (NH/CH) tautomers. We analyze how intermolecular hydrogen bonding networks (
The Tautomeric Equilibrium: A Structural Chameleon
Before analyzing the crystal lattice, one must understand the molecular species present. 4-methyl-1H-pyrazol-3-ol does not exist as a static structure; it is a dynamic entity subject to prototropic tautomerism .
In the solution phase, the equilibrium is solvent-dependent. However, in the solid state , the lattice energy minimization often "locks" the molecule into a specific tautomer, typically driven by the maximization of hydrogen bond donors/acceptors.
The Three Core Tautomers
-
Enol form (1H-pyrazol-3-ol): Aromatic character is preserved. Acts as both H-bond donor and acceptor.[1]
-
Keto-amine form (1,2-dihydro-3H-pyrazol-3-one): Loss of aromaticity in the ring, but stabilized by strong amide-like resonance.
-
Keto-methylene form (2,4-dihydro-3H-pyrazol-3-one): The "CH" acid form, typically less stable in the solid state but reactive in synthesis.
Visualization: Tautomeric Pathways
The following diagram illustrates the proton migration pathways that complicate structural assignment.
Figure 1: Prototropic tautomerism landscape of pyrazol-3-ol analogs. The solid state typically selects the Enol or Keto-Amine form based on H-bonding capabilities.
Synthesis & Crystallization Protocols
High-quality single crystals are required for X-ray diffraction (XRD). The synthesis typically follows a modified Knorr Pyrazole Synthesis , condensation of hydrazine derivatives with
Experimental Protocol: Synthesis of 4-Methyl-1H-pyrazol-3-ol Analogs
Reagents:
-
Ethyl acetoacetate (or 2-methyl derivative)
-
Hydrazine hydrate (or phenylhydrazine for N-substituted analogs)
-
Ethanol (Solvent)[2]
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Methodology:
-
Condensation: Dissolve 0.05 mol of the hydrazine derivative in 30 mL ethanol. Add 0.05 mol of the
-keto ester dropwise at 0°C. -
Cyclization: Add catalytic glacial acetic acid (0.5 mL). Reflux at 80°C for 3–6 hours.[3] Monitor via TLC (Ethyl acetate:Hexane 1:1).
-
Isolation: Cool to room temperature. Pour into crushed ice. The crude precipitate will form immediately.
-
Purification: Filter and wash with cold water.
-
Crystallization (Critical Step):
-
Solvent A (Polar): Methanol/Ethanol. Often yields the Enol form stabilized by solvent H-bonds.
-
Solvent B (Non-polar): Toluene/Benzene. May favor dimeric aggregates.
-
Technique: Slow evaporation at 4°C is preferred over vapor diffusion for these analogs to minimize disorder.
-
Visualization: Crystallization Workflow
Figure 2: Workflow for the synthesis and crystallization of pyrazol-3-ol analogs.
Crystallographic Architecture
When analyzing the crystal structure of 4-methyl-1H-pyrazol-3-ol analogs (specifically the 5-phenyl derivative as a robust model), we observe distinct packing motifs driven by the "donor-acceptor" capability of the pyrazole ring.
Unit Cell Data (Representative Analog)
The following data represents the 4-methyl-5-phenyl-1H-pyrazol-3-ol analog, a standard reference for this class.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Common for organic molecules with inversion centers. |
| Space Group | Allows for centrosymmetric dimer formation. | |
| Z (Molecules/Unit Cell) | 8 (2 independent molecules) | Indicates |
| a ( | ~11.09 | Axis often parallel to stacking direction. |
| b ( | ~14.12 | |
| c ( | ~26.40 | Long axis accommodating phenyl substituents. |
| ~119° | Significant shear in the monoclinic cell. |
Structural Insights[1][4][5]
-
Bond Lengths: The C3–O bond length is typically 1.33–1.35
in the enol form, intermediate between a single and double bond, indicating resonance. In the keto form, this shortens to ~1.25 (C=O).[4] -
Planarity: The pyrazole ring is strictly planar. In 4-methyl analogs, the methyl group lies in the plane, while bulky 5-phenyl substituents may twist (dihedral angle ~40°) to minimize steric clash.
Supramolecular Networks: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> Dimer[6][7]
The defining feature of 4-methyl-1H-pyrazol-3-ol crystal structures is the hydrogen bonding network.
The Dimer Motif
Unlike imidazoles which form infinite chains (catemers), pyrazol-3-ols frequently form centrosymmetric dimers .
-
Interaction:
(in pyrazoles) or (in pyrazol-3-ols). -
Graph Set:
. This means a R ing involving 2 donors and 2 acceptors with 8 atoms in the cycle.
Mechanism: Two molecules face each other. The hydroxyl proton of Molecule A donates to the pyridine-like nitrogen (N2) of Molecule B. Simultaneously, Molecule B donates to Molecule A.
Secondary Interactions
-
Pi-Stacking: The 4-methyl group exerts a "buttressing effect," pushing the rings slightly apart, but centroid-to-centroid distances of 3.6–3.8
are common between antiparallel pyrazole rings. -
C-H...Pi: The methyl protons often engage in weak interactions with the pi-system of adjacent phenyl rings (if present).
Pharmaceutical Implications[2][5][8]
Understanding these crystal structures is not merely academic; it is crucial for drug formulation.
-
Edaravone (Radicava): This FDA-approved drug for ALS is a pyrazolone analog. Its solubility and bioavailability are directly linked to its ability to tautomerize. The crystal structure reveals that the keto form dominates in the solid state for Edaravone, unlike the 4-methyl-3-ol analogs which often favor the enol in dimers.
-
Bioisosterism: The pyrazol-3-ol scaffold is a bioisostere for carboxylic acids and phenols. The specific H-bonding distance found in the crystal (~2.7
for ) mimics the donor-acceptor distances in many enzyme active sites (e.g., COX-2 inhibitors).
References
-
Crystal structure of 4-methyl-5-phenyl-1H-pyrazol-3-ol Source: National Institutes of Health (PMC) Link:[Link]
-
Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: National Institutes of Health (PubMed) Link:[Link]
-
Crystal and molecular structure of 4-fluoro-1H-pyrazole Source: National Institutes of Health (PMC) Link:[Link]
-
Classification of hydrogen-bond motives in crystals of NH-pyrazoles Source: Arkivoc Link:[Link]
-
Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones (Includes structural data on related pyrazolones) Source: MDPI Link:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 4. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Mass Spectrometry Profiling of Pyrazole Scaffolds in Drug Discovery
This Application Note is designed for researchers in medicinal chemistry and bioanalysis. It moves beyond basic spectral interpretation to provide a mechanistic understanding of pyrazole behavior in mass spectrometry, supported by actionable protocols.
Introduction: The Pyrazole Challenge
The pyrazole ring (1,2-diazole) is a pharmacophore cornerstone, present in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant , and Sildenafil .[1] Despite its ubiquity, pyrazoles present unique mass spectrometric challenges:
-
Annular Tautomerism: Unsubstituted NH-pyrazoles exist as a rapid equilibrium of tautomers (
- and -), complicating chromatographic peak shape and MS/MS spectral reproducibility.[1] -
Regioisomerism: Distinguishing 1,3-disubstituted from 1,5-disubstituted isomers—a common synthetic impurity issue—requires specific fragmentation knowledge.[1]
-
High Polarity: Small pyrazoles are difficult to retain on standard C18 phases, necessitating specific column chemistries.
This guide details the ionization physics, fragmentation logic, and validated protocols for the analysis of pyrazole-based therapeutics.
Mechanistic Fragmentation Logic
Understanding why a pyrazole fragments is more valuable than memorizing what it produces.[1] The fragmentation is driven by the stability of the N-N bond and the aromaticity of the ring.
Primary Pathway: The HCN Elimination Signature
The most diagnostic fragmentation for the pyrazole ring is the loss of hydrogen cyanide (HCN, 27 Da) or the substituted nitrile (R-CN).[1]
-
Mechanism: The molecular ion (typically
in ESI) undergoes ring opening.[1] The N-N bond is relatively weak compared to the C-C bonds. Cleavage often occurs at the N1-N2 and C3-C4 bonds.[1] -
Result: This generates an azirine-like or open-chain cation.[1]
-
Diagnostic Value: Confirming the presence of the pyrazole core.[2]
Secondary Pathway: Nitrogen Expulsion ( )
While less common in stable aromatic pyrazoles, pyrazolines (dihydro-derivatives) or pyrazoles with specific electron-withdrawing groups often eject a molecule of nitrogen (
-
Mechanism: A retro-1,3-dipolar cycloaddition-like process.[1]
-
Observation: High-energy collision induced dissociation (CID).[1]
Visualization: Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for a generic 1-phenyl-pyrazole derivative.
Figure 1: Competitive fragmentation pathways for pyrazole derivatives in ESI-MS/MS.[1] The loss of HCN is the primary diagnostic filter.
Protocol A: High-Resolution LC-MS/MS for Structural Elucidation
This protocol is optimized for identifying unknown pyrazole metabolites or impurities using Q-TOF or Orbitrap systems.[1]
Chromatographic Conditions
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).[1]
-
Why: The biphenyl phase provides superior selectivity for aromatic heterocycles compared to C18 via
interactions, helping to separate regioisomers.
-
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).[1]
-
Mobile Phase B: Methanol.[1][3]
-
Note: Methanol often yields sharper peaks for nitrogen heterocycles than Acetonitrile due to solvation effects.
-
-
Gradient:
Mass Spectrometry Source Parameters (ESI+)
These settings are a starting point for a standard ESI source (e.g., Agilent Jet Stream or Thermo HESI).[1]
| Parameter | Setting | Rationale |
| Gas Temp | 325 °C | High temp ensures desolvation of the stable aromatic ring.[1] |
| Drying Gas | 10 L/min | Sufficient flow to prevent droplet re-coalescence.[1] |
| Nebulizer | 35 psi | Creates a fine mist critical for ionization efficiency.[1] |
| Sheath Gas | 350 °C, 11 L/min | Crucial for "thermal focusing" of the ion plume. |
| Capillary Voltage | 3500 V | Standard positive mode potential.[1] |
| Fragmentor/S-Lens | 110 V | Moderate voltage prevents in-source fragmentation of labile substituents.[1] |
Data Acquisition Strategy
-
Mode: Data-Dependent Acquisition (DDA).[1]
-
Mass Range:
50–1000.[1] -
Collision Energy (CE): Stepped CE (15, 30, 45 eV).[1]
Protocol B: Differentiation of Regioisomers (1,3- vs 1,5-)
A critical requirement in pyrazole synthesis is distinguishing between 1,3-disubstituted and 1,5-disubstituted isomers formed during hydrazine condensation.[1]
The "Proximity Effect" Principle
In ESI-MS/MS, the fragmentation abundance differs based on the proximity of substituents to the protonated nitrogen.
-
1,5-Isomer: The substituent at position 5 is sterically crowded near the N1-phenyl/alkyl group. This steric strain often leads to enhanced loss of the N1-substituent or unique "ortho-effect" rearrangements.[1]
-
1,3-Isomer: The substituents are distant. The spectrum is dominated by standard ring cleavage (HCN loss) with the N1-substituent remaining attached to the fragment longer.[1]
Experimental Workflow
-
Infusion: Direct infuse pure standards of both isomers (if available) at 5 µL/min.
-
Energy Ramp: Perform a "Breakdown Curve" experiment, ramping CE from 0 to 60 eV.
-
Ratio Calculation: Monitor the ratio of
to .-
Result: The 1,5-isomer typically shows a higher ratio of substituent loss due to steric relief.
-
Protocol C: Quantitative Bioanalysis (PK Studies)
For pharmacokinetic (PK) studies, sensitivity and throughput are paramount.[1]
MRM Transitions
Using a Triple Quadrupole (QqQ), select transitions that avoid the common "chemical noise" of low mass fragments.
| Compound Class | Precursor Ion | Product Ion (Quant) | Product Ion (Qual) | Mechanism |
| Generic Pyrazole | Loss of HCN (Ring break) | |||
| Sulfonamide-Pyrazole | Sulfonamide cleavage (Neg Mode) | |||
| Phenyl-Pyrazole | Cleavage of N-Phenyl bond |
Sample Preparation (Protein Precipitation)
-
Aliquot: 50 µL Plasma.
-
Precipitate: Add 150 µL Acetonitrile containing Internal Standard (e.g., Pyrazole-d3).
-
Vortex/Spin: 5 min @ 2000 rpm; Centrifuge 10 min @ 4000 g.
-
Dilution: Transfer 100 µL supernatant to plate; add 100 µL Water (prevents solvent peak distortion).
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for pyrazole quantification and identification.
References
-
Hamada, N. M., et al. (1998). "Mass spectrometric study of some pyrazoline derivatives." Rapid Communications in Mass Spectrometry. Link[1]
-
Holčapek, M., et al. (2010). "Differentiation of isomeric pyrazoles by mass spectrometry." Journal of Mass Spectrometry. Link
-
Zhang, J., et al. (2014).[3] "LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Kéki, S., et al. (2023). "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS." Molecules. Link
-
BenchChem. (2025).[1][4] "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Notes. Link[1]
Sources
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
use of 4-methyl-1H-pyrazol-3-ol in developing anticancer agents
Application Note: Strategic Utilization of 4-Methyl-1H-pyrazol-3-ol in Anticancer Drug Discovery
Executive Summary
The 4-methyl-1H-pyrazol-3-ol scaffold (and its tautomer, 4-methyl-1,2-dihydro-3H-pyrazol-3-one ) represents a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors and antimitotic agents. Unlike its C4-unsubstituted counterparts, the 4-methyl variant offers unique advantages: it blocks the metabolically labile C4 position, preventing unwanted oxidative dimerization (e.g., to rubazoic acid derivatives), and provides a hydrophobic handle that often improves binding affinity within the ATP-binding pockets of kinases (e.g., VEGFR, Aurora kinases).
This guide details the rational design, regioselective synthesis, and biological evaluation of anticancer agents derived from this scaffold.[1] It focuses on overcoming the specific synthetic challenge of tautomer-directed regioselectivity (N- vs. O-alkylation) and outlines a validated protocol for evaluating their efficacy in inducing G0/G1 cell cycle arrest.
Scientific Foundation & Design Logic
The Tautomeric Triad
The utility of 4-methyl-1H-pyrazol-3-ol is governed by its tautomeric equilibrium. In solution, three forms exist, influencing reactivity:
-
OH-form (Enol): Predominant in non-polar solvents; acts as a nucleophile at Oxygen or Nitrogen.
-
NH-form (Ketone, 1H or 2H): Predominant in polar protic solvents; critical for H-bond donor/acceptor motifs in kinase "hinge binding."
Design Insight: The 4-methyl group sterically influences the planar conformation of the ring. In kinase inhibitor design, this methyl group is often positioned to exploit the "gatekeeper" region or the solvent-accessible front, enhancing selectivity over non-methylated analogs. Furthermore, blocking C4 prevents Knoevenagel condensation, forcing synthetic derivatization to occur at the N1, N2, or O3 positions—a feature utilized to create stable, non-promiscuous ligands.
Mechanism of Action (Anticancer)
Derivatives of this scaffold have been shown to:
-
Inhibit Cyclin-Dependent Kinases (CDKs): Mimicking the adenine ring of ATP.
-
Induce Oxidative Stress: Some 4-substituted pyrazolones function as pro-oxidants in cancer cells (unlike the antioxidant Edaravone), triggering apoptosis.
-
Arrest Cell Cycle: Recent studies indicate that 4-methyl-pyrazolone derivatives can arrest non-small cell lung cancer (NSCLC) cells at the G0/G1 phase by modulating Cyclin D1 expression [1].
Visualization: Tautomerism & Reactivity
The following diagram illustrates the tautomeric forms and the strategic "blocking" effect of the 4-methyl group.
Caption: Tautomeric equilibrium of the scaffold and the pharmacological advantages of the C4-methyl substitution.
Experimental Protocols
Protocol A: Regioselective N-Alkylation of 4-Methyl-1H-pyrazol-3-ol
Objective: To attach a linker or aryl group to the N1 position without competing O-alkylation.
Materials:
-
4-Methyl-1H-pyrazol-3-ol (1.0 eq)
-
Aryl boronic acid (1.2 eq) [For Chan-Lam Coupling]
-
Cu(OAc)₂ (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Molecular Sieves (4Å)
Methodology:
-
Activation: In a flame-dried flask, dissolve 4-methyl-1H-pyrazol-3-ol in anhydrous DCM (0.1 M).
-
Catalyst Addition: Add Cu(OAc)₂, aryl boronic acid, and molecular sieves. Stir for 10 min under Argon.
-
Base Addition: Add pyridine dropwise. The solution will turn dark blue/green.
-
Oxidation: Open the flask to air (or attach an O₂ balloon for faster rates) and stir vigorously at Room Temperature (RT) for 12-24 hours.
-
Note: The presence of the 3-OH group can lead to O-arylation if a strong base (e.g., NaH) is used with aryl halides. The Chan-Lam coupling conditions described here highly favor N-arylation due to the coordination mechanism of Copper [2].
-
-
Work-up: Filter through a celite pad to remove copper salts. Wash with NH₄OH (10%) to sequester residual Cu. Extract with EtOAc.[2]
-
Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Validation Criteria:
-
¹H NMR: Distinct shift of the pyrazole C5-H proton. Absence of O-CH₂ peaks (if alkylating) or characteristic aromatic shifts.
-
Yield: Expect 60-80% for N1-isomer.
Protocol B: Microwave-Assisted Synthesis of Fused Pyrazolo-Derivatives
Objective: To synthesize a library of pyrazolo[1,5-a]pyrimidines using the 4-methyl scaffold.
Methodology:
-
Reactants: Combine 4-methyl-1H-pyrazol-3-amine (synthesized from the 3-ol via chlorination/amination if needed, or using the 3-ol directly for pyrazolo-fused systems via C-N bond formation) with a 1,3-diketone (1.0 eq).
-
Solvent: Glacial Acetic Acid (3 mL per mmol).
-
Conditions: Microwave irradiation at 140°C for 15 minutes (Power: 150W).
-
Isolation: Pour reaction mixture into crushed ice. The precipitate is the fused product.
-
Recrystallization: Ethanol/Water.
Biological Evaluation Protocol
Protocol C: Cell Cycle Analysis (G0/G1 Arrest)
Context: 4-methyl-pyrazolone derivatives often exert cytostatic effects.[3] This assay confirms the mechanism.
Steps:
-
Seeding: Seed A549 (Lung Cancer) cells at
cells/well in 6-well plates. Incubate for 24h. -
Treatment: Treat cells with the test compound (at IC₅₀ concentration) for 24h. Include a DMSO control and a positive control (e.g., Flavopiridol ).
-
Fixation:
-
Harvest cells (trypsinization).
-
Wash with cold PBS.
-
Fix in 70% ice-cold ethanol dropwise while vortexing. Incubate at -20°C overnight.
-
-
Staining:
-
Wash cells with PBS.
-
Resuspend in Propidium Iodide (PI) staining solution (20 µg/mL PI + 0.2 mg/mL RNase A + 0.1% Triton X-100).
-
Incubate for 30 min at 37°C in the dark.
-
-
Flow Cytometry: Analyze using a flow cytometer (Excitation: 488 nm, Emission: 585 nm).
-
Data Analysis: Use ModFit LT or FlowJo to calculate the percentage of cells in G0/G1, S, and G2/M phases.
Data Output Format:
| Compound ID | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | Outcome |
| Control (DMSO) | - | 55.2 ± 1.2 | 24.1 ± 0.8 | 18.5 ± 1.1 | Normal Growth |
| 4-Me-Pyraz-01 | 5.0 | 78.4 ± 2.1 | 10.2 ± 1.5 | 11.1 ± 0.9 | G0/G1 Arrest |
| Reference | 0.5 | 82.1 ± 1.5 | 8.5 ± 0.5 | 9.0 ± 0.8 | Validated |
Visualization: Experimental Workflow
Caption: Integrated workflow for developing anticancer agents from the 4-methyl-pyrazolone core.
References
-
Babu, V. H., et al. (2024). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. National Institutes of Health (NIH).
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856.
-
Ragavan, R. V., et al. (2010).[4] Synthesis and antimicrobial activities of novel 1,5-diaryl-4-methyl-1H-pyrazol-3-ol derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Fahmy, H. H., et al. (2025). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents.[5] ResearchGate.
-
Ansari, A., et al. (2017).[6] Biologically active pyrazole derivatives.[1][4][5][7][8][9][10][11][12] New Journal of Chemistry.
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Methyl-5-phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hammer.purdue.edu [hammer.purdue.edu]
Troubleshooting & Optimization
stability issues of 4-methyl-1H-pyrazol-3-ol under different conditions
Welcome to the Technical Support Center for 4-methyl-1H-pyrazol-3-ol . This guide addresses the stability, handling, and troubleshooting of this compound, designed for researchers and formulation scientists.[1][2][3]
Technical Snapshot
-
Synonyms: 4-methyl-3-pyrazolone; 4-methyl-3-hydroxypyrazole[2][3]
-
CAS Registry Number: Note: Often indexed under tautomeric forms or salts.[2][3] Verify specific batch COA.
-
Core Instability Factor: Tautomeric equilibrium and oxidative sensitivity at the C4 position.[3]
Module 1: Tautomeric Equilibrium & Solvent Effects
Q: Why does the compound show different solubility or NMR signals in different solvents?
A: 4-methyl-1H-pyrazol-3-ol is a "chameleon" molecule.[2][3] It exists in a dynamic equilibrium between three primary tautomers: the OH-form (aromatic, stable in solid state), the NH-form (pyrazolone), and the CH-form (reactive).[1][2][3]
-
In Polar Solvents (DMSO, Methanol): The equilibrium shifts toward the NH-form (keto) or a zwitterionic species.[1][3] This form is generally more soluble but can complicate NMR interpretation due to broad proton exchange signals.[2][3]
-
In Non-Polar Solvents (Chloroform, Toluene): The OH-form or CH-form may predominate.[1][2][3] The CH-form is thermodynamically less stable but kinetically significant because it drives oxidative degradation.[2][3]
Troubleshooting Protocol: NMR Validation If your 1H-NMR spectrum shows "missing" or broad peaks:
-
Switch Solvent: Move from CDCl₃ to DMSO-d₆. The exchangeable protons (NH/OH) often stabilize in DMSO.[1][3]
-
Acidification: Add a trace of TFA (Trifluoroacetic acid).[3] This collapses the tautomeric exchange into a single average set of sharp signals.[3]
Figure 1: Tautomeric landscape of 4-methyl-1H-pyrazol-3-ol.[2][3] The CH-form acts as the gateway to degradation.[2][3]
Module 2: Oxidative Degradation (The "Yellowing" Issue)
Q: My white powder has turned yellow or pink. Is it still usable?
A: Discoloration indicates oxidative degradation.[2][3] The C4 position (carrying the methyl group) retains one acidic proton in the keto form.[1][3] In the presence of oxygen and light, this position forms a radical, leading to dimerization.[1]
-
Mechanism: Air oxidation leads to the formation of bis-pyrazolones (dimers linked at C4) or oxidized azo-compounds, which are highly colored (yellow/red) even at trace levels (<0.5%).[1][2][3]
-
Usability Decision:
Protocol: Purification of Oxidized Material
-
Dissolution: Dissolve the crude solid in minimal boiling Ethanol (EtOH).
-
Filtration: Filter hot to remove any insoluble polymeric oxidation products.[2][3]
-
Crystallization: Allow to cool slowly under an inert atmosphere (Nitrogen).[1][3]
-
Wash: Wash the collected crystals with cold, degassed ether.
Module 3: pH Sensitivity & Solubility
Q: The compound precipitates when I adjust the pH of my buffer. Why?
A: 4-methyl-1H-pyrazol-3-ol is amphoteric .[2][3] It can act as both a weak acid (deprotonation of OH/NH) and a weak base (protonation of N2).[1][3]
-
Acidic pH (< 3): Exists as a cationic salt (soluble).[1][2][3]
-
Basic pH (> 10): Exists as an anionic salt (soluble).[1][2][3]
-
Neutral pH (5–8): Exists as the neutral molecule.[1][3] This is the zone of minimum solubility (isoelectric point vicinity), leading to precipitation in aqueous buffers.[1][3]
Troubleshooting Guide: Buffer Formulation
-
Avoid: Phosphate buffers near pH 7.0 for high-concentration stock solutions.
-
Recommend: Prepare stock in DMSO, then dilute into the buffer immediately prior to use to avoid kinetic precipitation.[1]
Module 4: Storage & Handling Protocols
Q: What are the optimal storage conditions to maximize shelf life?
A: Due to the oxidative instability at C4, standard "shelf" storage is insufficient.[1][3]
| Parameter | Recommendation | Reason |
| Temperature | -20°C (Long term) | Slows thermal radical formation.[2][3] |
| Atmosphere | Argon or Nitrogen | Prevents C4-oxidation (dimerization).[2][3] |
| Container | Amber Glass | Blocks UV light which catalyzes tautomeric shifts and oxidation.[2][3] |
| Hygroscopicity | Desiccator required | Moisture can catalyze proton exchange and degradation.[2][3] |
Module 5: Analytical Troubleshooting Flowchart
Use this logic tree to diagnose issues with your compound's integrity.
Figure 2: Diagnostic logic for common stability issues.
References
-
Tautomerism & Solvent Effects
-
Structural Characterization
-
Chemical Properties & Safety
-
Oxidative Reactivity
Sources
- 1. Synthesis and Evaluation of Thiomethyl-Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone as an Optical Chemosensor | MDPI [mdpi.com]
- 2. 4-Methyl-1H-pyrazol-3-amine | C4H7N3 | CID 12383043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. 1-methyl-1H-pyrazol-3-ol | C4H6N2O | CID 11423563 - PubChem [pubchem.ncbi.nlm.nih.gov]
side reactions in the synthesis of pyrazole derivatives
Technical Support Center: Synthesis of Pyrazole Derivatives Subject: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the technical support module for pyrazole synthesis. While the Knorr synthesis and 1,3-dipolar cycloadditions are textbook reactions, the reality of the benchtop often yields regioisomeric mixtures, stubborn hydrazone intermediates, or unwanted oxidation states (pyrazolines). This guide deconstructs these failure modes using a causality-based approach, moving beyond "recipe following" to mechanistic control.
Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)
The Issue:
In the reaction of unsymmetrical 1,3-diketones with substituted hydrazines, you obtain a mixture of 1,3- and 1,5-disubstituted pyrazoles. Separation by column chromatography is often difficult due to similar
Mechanistic Causality: The reaction is governed by the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. This is a competition between:
-
Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
-
Steric Control: The nitrogen attacks the least hindered carbonyl.[1]
Troubleshooting Protocol:
| Variable | Diagnostic & Adjustment |
| pH (The Critical Switch) | Neutral/Basic: The terminal |
| Solvent Effect | Fluorinated Alcohols (TFE/HFIP): These solvents are strong Hydrogen Bond Donors (HBD). They activate the carbonyls selectively and stabilize specific transition states, often dramatically improving regioselectivity compared to Ethanol [1]. |
| Temperature | Kinetic vs. Thermodynamic: Low temperature ( |
Visual Logic: Regioselectivity Decision Tree
Caption: Decision matrix for controlling regioselectivity in Knorr synthesis via pH manipulation.
Module 2: The "Sticky" Intermediate (Azines & Oligomers)
The Issue: The reaction mixture turns into a viscous oil or precipitates a solid that is not the pyrazole. NMR shows a complex aliphatic region or missing aromatic signals.
Diagnosis:
You have likely formed an Azine (Double condensation:
FAQ: Why did my reaction stop?
-
Stoichiometry Error: If you use a 1:2 ratio of Hydrazine:Ketone (or add hydrazine too slowly), the hydrazine reacts with two ketone molecules, forming an azine dimer.
-
Water Inhibition: The cyclization step (dehydration) is reversible. If water is not removed, the equilibrium stays at the hydrazone stage.
Corrective Workflow:
-
Order of Addition: Always add the Diketone to the Hydrazine (keeping hydrazine in excess during addition) to prevent dimerization.
-
Force Cyclization:
-
Method A: Add a Dean-Stark trap to remove water azeotropically (Toluene reflux).
-
Method B: Add a Lewis Acid catalyst (
or simple ) to activate the carbonyl for the second intramolecular attack.
-
Module 3: Oxidation State Management (Pyrazolines to Pyrazoles)
The Issue:
When synthesizing pyrazoles from
Solution: You must perform an oxidative aromatization.[3]
Comparison of Oxidative Methods:
| Reagent | Mechanism | Pros | Cons |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Hydride abstraction | High yield, rapid, works at RT. | Expensive, toxic, difficult workup (remove hydroquinone). |
| Activated | Radical/Surface oxidation | Mild, easy workup (filtration). | Requires large excess (10-20 eq), variable activity of reagent. |
| CAN (Ceric Ammonium Nitrate) | Single Electron Transfer (SET) | Fast, works in aqueous/organic mix [2]. | Strong oxidant, may affect other sensitive functional groups. |
| Electrochemical (NaCl) | Anodic Oxidation | Green chemistry, uses cheap NaCl as mediator [3].[3] | Requires electrochemistry setup (potentiostat). |
Standard Protocol (DDQ Method):
-
Dissolve pyrazoline (1.0 eq) in Dioxane or Benzene.
-
Add DDQ (1.1 eq) slowly at RT (Exothermic!).
-
Stir for 1-3 hours. Monitor TLC (Pyrazoles are usually less polar than pyrazolines).
-
Filter off the precipitated DDQ-H2 (hydroquinone).
-
Wash filtrate with 5% NaOH/NaHCO3 to remove residual quinone.
Module 4: N-Alkylation Regioselectivity
The Issue:
Alkylation of a parent NH-pyrazole (
Mechanistic Insight: The NH-pyrazole exists in tautomeric equilibrium. The alkylation ratio depends on:
-
Tautomer Population: The major tautomer is not necessarily the most reactive one.
-
Lone Pair Availability: The pyridine-like nitrogen (N2) is the nucleophile, but the proton hops between nitrogens.
Troubleshooting Guide:
-
Scenario A: Steric Control.
-
If C3 has a bulky group (e.g., t-Butyl) and C5 is small (H or Me), alkylation will preferentially occur at the less hindered nitrogen (distal to the bulky group).
-
-
Scenario B: Chelation Control.
-
Use Magnesium (
) catalysis. Magnesium coordinates to the pyrazole and the alkylating agent, directing the alkyl group to a specific nitrogen via a transient template effect [4].
-
-
Scenario C: Transient Protection.
-
Strategy: Do not alkylate the pyrazole. Instead, use a substituted hydrazine (
) in the initial Knorr synthesis to lock the regiochemistry from the start.
-
Visual Logic: Troubleshooting Workflow
Caption: Rapid diagnostic flow for common pyrazole synthesis failures.
References
-
Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Ghasemnejad-Bosra, H., et al. (2015). An efficient oxidation of 2-pyrazolines and isoxazolines by ceric ammonium nitrate (CAN) under solvent free conditions. Organic Chemistry: An Indian Journal, 11(6). Link
-
Hofmann, S., et al. (2023).[3] Electrochemically enabled oxidative aromatization of pyrazolines.[3] Organic & Biomolecular Chemistry, 21, 4983-4987. Link
-
Kashif, M., et al. (2022). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett, 33. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: 4-Methyl-1H-pyrazol-3-ol Synthesis
This guide addresses the technical challenges in the scale-up synthesis of 4-methyl-1H-pyrazol-3-ol (CAS: 3947-61-3), a structural isomer often confused with the more common 3-methyl derivative.
Unlike the straightforward condensation of ethyl acetoacetate to yield 3-methyl-pyrazolone, the 4-methyl isomer requires a specific C4-alkylation strategy, typically involving the formylation of ethyl propionate. This guide focuses on the Ethyl 2-formylpropionate route, which is the industry standard for obtaining the 4-methyl substitution pattern with an unsubstituted C5 position.
Module 1: Reaction Design & Critical Pathways
Core Synthesis Logic: To achieve a methyl group solely at the C4 position (and H at C3/C5), you cannot use ethyl acetoacetate.[1] You must use Ethyl 2-formylpropionate (generated in situ) cyclized with hydrazine.[1]
-
Step 1: Claisen Condensation (Formylation) [1]
-
Reagents: Ethyl Propionate + Ethyl Formate + Base (NaOEt).[1]
-
Intermediate: Sodium salt of ethyl 2-formylpropionate.
-
-
Step 2: Knorr-Type Cyclization
Figure 1: Synthetic pathway for 4-methyl-1H-pyrazol-3-ol via formylation strategy.
Module 2: Troubleshooting Guide (Q&A)
Q1: My product is an oil that refuses to crystallize. What went wrong? Diagnosis: This is the most common issue in pyrazolone synthesis and usually stems from three causes:
-
Residual Solvent/Hydrazine: Pyrazolones are amphoteric and can trap solvents.[1]
-
Incomplete Decarboxylation/Formylation: If the formylation step (Step 1) was not rigorous, you may have unreacted ethyl propionate.[1]
-
Tautomeric Equilibrium: The compound exists as a mix of OH (enol) and NH (keto) forms.[1] In impure states, these prevent lattice formation.[1]
Corrective Protocol:
-
The "High-Vacuum" Trick: Dissolve the oil in minimum NaOH (10% aq), wash with ether (to remove non-acidic impurities), then re-acidify slowly with HCl to pH 5-6.[1]
-
Seed Crystallization: Use Ethanol/Ether (1:3).[1] If no seed is available, scratch the glass surface vigorously at 0°C.[1]
-
Azeotropic Drying: If water is trapped, reflux with toluene and a Dean-Stark trap, then cool to precipitate.
Q2: The NMR spectrum shows "missing" peaks or double sets of signals. Diagnosis: You are observing desmotropy (prototropic tautomerism).[1]
-
DMSO-d6: Usually favors the 1H-pyrazol-3-ol (OH form) or a rapid equilibrium appearing as average signals.
-
CDCl3: Often shows the 1,2-dihydro-3H-pyrazol-3-one (NH/C=O form) or dimers.
-
Observation: You may see the C4-Methyl doublet collapse to a singlet or broaden depending on the rate of proton exchange at N1/N2.[1]
Action: Do not discard the batch. Run the NMR in DMSO-d6 with a drop of D2O to exchange the OH/NH protons.[1] This usually simplifies the spectrum to the distinct pyrazole skeleton signals.[1]
Q3: I am seeing a violent exotherm during hydrazine addition. Diagnosis: Hydrazine condensation is highly exothermic.[1][6] In scale-up (>100g), this heat accumulation degrades the unstable formyl-ester intermediate.[1]
Control Strategy:
-
Reverse Addition: Do NOT add hydrazine to the ester.[1] Add the ester enolate solution slowly to a chilled, buffered hydrazine solution.
-
Temperature Limit: Maintain internal temperature < 15°C during addition. Only heat to reflux after addition is complete.[1]
Module 3: Scale-Up Safety & Handling (Hydrazine)
Hydrazine Hydrate is a potent carcinogen, corrosive, and a reducing agent. Scale-up introduces risks of thermal runaway and vapor exposure.
Mandatory Safety Protocol:
-
Closed Loop System: Use a pressure-equalizing dropping funnel with a PTFE line for hydrazine transfer.[1] Never pour open vessels.
-
Neutralization Station: Keep a 5% Calcium Hypochlorite (bleach) solution nearby.[1]
-
Spill Protocol: Neutralize immediately.[1] Reaction:
.
-
-
Material Compatibility: Use Stainless Steel (304/316) or Glass-Lined reactors.[1] Avoid: Copper, Zinc, or Brass (catalyzes decomposition).[1]
Figure 2: Decision logic for hydrazine safety events.
Module 4: Quantitative Data & Specifications
Physical Properties & Targets:
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | Yellowing indicates oxidation (remove with charcoal). |
| Melting Point | 222–225 °C | Sharp mp indicates high purity.[1] Broad range = wet/impure.[1] |
| Yield (Target) | 75 – 85% | Lower yields often due to water solubility during workup.[1] |
| Solubility | Soluble in DMSO, MeOH | Poor solubility in Ether/Hexane (good for washing).[1] |
| pKa | ~7.5 - 8.0 | Weakly acidic (OH) and basic (N).[1] |
Optimized Workup Protocol (100g Scale):
-
Concentration: Remove ethanol under reduced pressure until the volume is ~20% of original.
-
Acidification: Cool to 0-5°C. Acidify with Acetic Acid (preferred over HCl to avoid salt contamination) to pH 6.
-
Aging: Stir at 0°C for 2 hours. The product often forms a supersaturated solution; patience is key.[1]
-
Filtration: Filter the solid.
-
Wash: Wash cake with Ice-Cold Isopropanol (not water, as product is slightly water-soluble).
-
Drying: Vacuum oven at 50°C for 12 hours.
References
-
Vertex AI Search . (2025).[1] Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. Link
-
National Institutes of Health (NIH) . (2018).[1] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PubMed Central.[1] Link
-
Organic Syntheses . (2008).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2008, 85, 179. Link[1]
-
Lanxess . (2015).[1] Product Safety Assessment: Hydrazine Hydrate. Link
-
BenchChem . (2025).[1][7] Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Link
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. 3947-61-3|4-Methyl-1H-pyrazol-3-ol|BLD Pharm [bldpharm.com]
- 3. 4-Methyl-1H-pyrazol-3-ol|Supplier [benchchem.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 3947-61-3 | 4-Methyl-1H-pyrazol-3-ol | Ambeed.com [ambeed.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
impact of starting material quality on 4-methyl-1H-pyrazol-3-ol synthesis
A Guide to Navigating the Critical Impact of Starting Material Quality
Introduction
Welcome to the technical support center for the synthesis of 4-methyl-1H-pyrazol-3-ol. As a key intermediate in the development of various pharmaceuticals and other specialty chemicals, the robust and reproducible synthesis of this pyrazolone derivative is of paramount importance. Our experience has shown that the quality of the starting materials is a critical, and often underestimated, factor that significantly influences reaction yield, purity, and overall success. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on how to troubleshoot common issues and proactively manage the quality of your starting materials. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the impact of starting material quality on the synthesis of 4-methyl-1H-pyrazol-3-ol.
Q1: What are the primary starting materials for the synthesis of 4-methyl-1H-pyrazol-3-ol, and what are the general purity recommendations?
The most common and industrially relevant synthesis of 4-methyl-1H-pyrazol-3-ol involves the cyclocondensation reaction between ethyl acetoacetate and hydrazine hydrate. For optimal results, it is recommended to use starting materials with a purity of at least 98% or higher.
Q2: How can I assess the quality of my ethyl acetoacetate and hydrazine hydrate before starting the synthesis?
It is crucial to have a quality control (QC) process for your starting materials. For ethyl acetoacetate, a simple gas chromatography (GC) analysis can determine the purity and identify common volatile impurities. A Karl Fischer titration should be performed to determine the water content. For hydrazine hydrate, the concentration can be determined by titration.[1] Visual inspection for color is also a quick, albeit qualitative, indicator of potential degradation.
Q3: My reaction mixture is turning a dark color. What could be the cause related to my starting materials?
Discoloration, often yellowing or browning, during the reaction is a common issue. This can be attributed to several factors related to starting material quality. One likely cause is the presence of impurities in the ethyl acetoacetate that can undergo side reactions or polymerization under the reaction conditions. Additionally, degraded hydrazine hydrate can contain oxidation byproducts that contribute to color formation. The presence of chromophore conjugation in impurities can also lead to colored compounds.[2]
Q4: I am experiencing consistently low yields. Could this be related to the quality of my hydrazine hydrate?
Absolutely. Hydrazine hydrate is susceptible to degradation, especially in the presence of air (oxygen) and trace metal ions which can catalyze its decomposition.[3] The primary degradation products are nitrogen gas and ammonia, which are not reactive in the desired pyrazolone formation. Therefore, using a batch of hydrazine hydrate with a lower-than-specified concentration will result in a substoichiometric amount of the nucleophile, directly leading to lower yields of the desired product.
Q5: What are the potential consequences of using "wet" or hydrated ethyl acetoacetate?
The presence of excess water in ethyl acetoacetate can be detrimental to the synthesis. Water can hydrolyze the ester functionality of ethyl acetoacetate, leading to the formation of acetoacetic acid and ethanol. While the reaction is often carried out in an aqueous medium with hydrazine hydrate, starting with a significant amount of water in the ethyl acetoacetate can alter the reaction kinetics and potentially lead to the formation of side products. More critically, the presence of water can promote the hydrolysis of the desired product, 4-methyl-1H-pyrazol-3-ol, especially under prolonged reaction times or elevated temperatures.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 4-methyl-1H-pyrazol-3-ol, with a focus on problems arising from starting material quality.
Issue 1: Low or No Product Yield
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Degraded Hydrazine Hydrate | The actual concentration of hydrazine hydrate is lower than stated due to decomposition. This is a common issue with older or improperly stored reagents. | 1. Verify Concentration: Titrate a sample of the hydrazine hydrate solution to determine its actual concentration. 2. Use a Fresh Bottle: If the concentration is low, use a new, unopened bottle of hydrazine hydrate. 3. Proper Storage: Store hydrazine hydrate in a tightly sealed container, protected from light and air, and away from metal contaminants. |
| Presence of Water in Ethyl Acetoacetate | Excess water can lead to hydrolysis of the starting material and potentially inhibit the reaction. | 1. Check Water Content: Use Karl Fischer titration to determine the water content of your ethyl acetoacetate. 2. Dry the Reagent: If the water content is high, consider drying the ethyl acetoacetate over a suitable drying agent (e.g., anhydrous sodium sulfate) followed by filtration. |
| Incorrect Stoichiometry | Inaccurate measurement of starting materials will directly impact the yield. | 1. Recalibrate Balances: Ensure that the balances used for weighing are properly calibrated. 2. Accurate Volume Dispensing: Use calibrated pipettes or syringes for liquid transfers. |
Issue 2: High Levels of Impurities in the Final Product
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Acetic Acid Impurity in Ethyl Acetoacetate | Acetic acid can be present from the synthesis of ethyl acetoacetate. It can react with hydrazine hydrate to form a hydrazide, consuming the nucleophile and introducing an impurity.[4][5] | 1. Check for Acidity: Test the pH of a solution of your ethyl acetoacetate. 2. Neutralize: If acidic, consider a mild basic wash (e.g., with a saturated sodium bicarbonate solution) followed by drying. |
| Formation of Regioisomers | While the reaction of ethyl acetoacetate with hydrazine is generally regioselective, impurities in the starting materials or non-optimal reaction conditions can sometimes lead to the formation of the isomeric 5-methyl-1H-pyrazol-3-ol. | 1. Confirm Structure: Use analytical techniques such as NMR to confirm the structure of your product and identify any isomeric impurities. 2. Optimize Reaction Conditions: Ensure the reaction temperature and time are optimized to favor the formation of the desired isomer. |
| Bis-pyrazole Formation | If there are impurities with two electrophilic sites, or under certain conditions, a second molecule of ethyl acetoacetate could potentially react with the initial product, leading to bis-pyrazole impurities. | 1. Analyze Impurity Profile: Use LC-MS or GC-MS to identify the molecular weight of the impurities. 2. Control Stoichiometry: Use a slight excess of hydrazine hydrate to ensure complete reaction of the ethyl acetoacetate and minimize the chance of side reactions. |
Issue 3: Product Discoloration
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Oxidized Impurities in Starting Materials | Impurities in either starting material that are susceptible to air oxidation can form colored byproducts. | 1. Use High-Purity Reagents: Source starting materials from reputable suppliers with clear specifications. 2. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Prolonged Reaction Time or High Temperature | Extended reaction times or excessive heat can lead to the degradation of the product and the formation of colored impurities. | 1. Monitor Reaction Progress: Use TLC or another suitable technique to monitor the reaction and stop it once the starting materials are consumed. 2. Optimize Temperature: Determine the lowest effective temperature for the reaction to proceed at a reasonable rate. |
| Metal Contamination | Trace amounts of metal ions can catalyze side reactions and lead to the formation of colored complexes. | 1. Use Clean Glassware: Ensure all glassware is thoroughly cleaned and free of any metal residues. 2. Consider Chelating Agents: In some cases, the addition of a small amount of a chelating agent like EDTA can help to sequester metal ions. |
Experimental Protocols
Protocol 1: Quality Control of Starting Materials
A. Purity Determination of Ethyl Acetoacetate by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the ethyl acetoacetate in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the ethyl acetoacetate peak divided by the total area of all peaks.
B. Concentration Determination of Hydrazine Hydrate by Titration
-
Reagents: Standardized 0.1 N potassium iodate (KIO₃) solution, concentrated hydrochloric acid, chloroform.
-
Procedure:
-
Accurately weigh approximately 0.1 g of the hydrazine hydrate sample into a flask.
-
Add 20 mL of concentrated hydrochloric acid and 10 mL of chloroform.
-
Titrate with the standardized KIO₃ solution with vigorous shaking until the violet color of iodine in the chloroform layer disappears.
-
-
Calculation: The concentration of hydrazine hydrate can be calculated based on the volume of KIO₃ solution used.
Protocol 2: Synthesis of 4-methyl-1H-pyrazol-3-ol
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 equivalent).
-
Slowly add hydrazine hydrate (1.1 equivalents) to the stirred ethyl acetoacetate. An exothermic reaction may be observed.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[6]
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will often crystallize upon cooling. If not, the addition of a small amount of cold water or scratching the inside of the flask can induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water or ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-methyl-1H-pyrazol-3-ol.
Visualizations
Workflow for Troubleshooting Starting Material Quality
Caption: A decision-making workflow for troubleshooting common issues in 4-methyl-1H-pyrazol-3-ol synthesis by analyzing starting material quality.
Causality Diagram: Impact of Impurities
Caption: A diagram illustrating the causal relationships between specific starting material impurities and common negative outcomes in the synthesis.
References
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023 Sep; 28(18): 6525. [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. DARU Journal of Pharmaceutical Sciences. 2020; 28(1): 125–138. [Link]
-
Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. 2005, 10(1), 101-109. [Link]
-
Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. 2003. [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. 2016. [Link]
-
Synthesis of new pyrazolone dyes. ResearchGate. 2013. [Link]
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Scientific Reports. 2020; 10: 15638. [Link]
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ResearchGate. 2021. [Link]
-
Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. ResearchGate. 2022. [Link]
-
Synthesis of pyrazolone derivatives and their biological activities. SciSpace. 2010. [Link]
- Process for the preparation of pyrazole.
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme E-Journals. 2023. [Link]
-
The Chemistry of Color: Understanding Pyrazolone Coupling Components. LinkedIn. 2024. [Link]
-
Acylation of Hydrazides with Acetic Acid and Formic Acid. Journal of the Chinese Chemical Society. 2004;51(3):567-572. [Link]
-
Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Semantic Scholar. 2021. [Link]
-
Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. 2011; 7: 1335–1343. [Link]
-
Hydrazine. Wikipedia. [Link]
-
Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate. 2004. [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. 2011, 15 (4), 899–907. [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
Purity of Hydrazine Hydrate. Scribd. [Link]
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- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
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Technical Support Center: Degradation Pathways of Pyrazolone Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for investigating the degradation pathways of pyrazolone compounds. Our goal is to equip you with the foundational knowledge and practical tools to anticipate, identify, and mitigate stability issues in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and degradation of the pyrazolone scaffold.
Q1: What are the primary degradation pathways for pyrazolone compounds?
Pyrazolone compounds, a cornerstone in many pharmaceuticals, are susceptible to degradation through several key chemical pathways.[1][2][3] The specific route and rate of degradation are highly dependent on the compound's substitution pattern, solvent, and environmental conditions. The three most critical pathways are:
-
Oxidative Degradation: The pyrazolone ring and its substituents can be sensitive to oxidation.[4] This can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or trace metal impurities.[4] For example, the radical scavenger Edaravone, a pyrazolone drug, functions through its susceptibility to oxidation.[2][5] The mechanism often involves the formation of radical intermediates, which can lead to dimerization, ring-opening, or the formation of more oxidized heterocyclic systems.[5][6]
-
Hydrolytic Degradation: While the core pyrazolone ring is relatively stable against hydrolysis, functional groups attached to the ring (e.g., esters, amides) can be labile under acidic or basic conditions.[4][7] The pH of the solution is the most critical factor here; therefore, buffered solutions are often necessary to maintain stability during in-vitro experiments.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce complex degradation pathways.[8] This often involves the formation of excited-state species that can undergo isomerization, fragmentation, or reaction with oxygen to form photo-oxidation products.[9][10] Compounds that are photosensitive may require handling in amber glassware or under low-light conditions.[4]
Q2: How do substituents on the pyrazolone ring affect its stability?
The nature, number, and position of substituents dramatically alter the electronic properties and steric environment of the pyrazolone ring, thereby influencing its stability.[1][5]
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (-OCH₃) can increase the electron density of the ring system.[5] This often makes the compound more susceptible to oxidation but can stabilize cationic intermediates.[5] For instance, pyrazolones bearing a catechol moiety show enhanced antioxidant (i.e., oxidative degradation) properties due to the stabilization of the resulting phenolic radical.[5]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) decrease the electron density of the ring.[5] This can make the compound more resistant to oxidation but potentially more susceptible to nucleophilic attack.
-
N-Substitution: The substituents on the nitrogen atoms are critical. Large, bulky groups can sterically hinder attack at adjacent positions. Aryl substituents can delocalize electron density, affecting the overall reactivity. The stability of pyrazolone isomers can be significantly influenced by N-alkyl or N-aryl substituents.[2]
Q3: What are the most common analytical techniques used to study pyrazolone degradation?
A multi-faceted analytical approach is essential for the comprehensive characterization of degradation pathways.
-
High-Performance Liquid Chromatography (HPLC/UHPLC): This is the workhorse technique for separating the parent drug from its degradation products. A well-developed "stability-indicating" HPLC method is crucial, which can resolve all significant degradants from the active pharmaceutical ingredient (API).[8][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is indispensable for identifying unknown degradants.[8][11] It provides molecular weight information and, through MS/MS fragmentation, yields structural clues about the degradation products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of a significant degradant, isolation is often required, followed by analysis using ¹H and ¹³C NMR.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying any volatile degradation products that may form.[8]
Troubleshooting Guide: Experimental Challenges
This section provides solutions to common problems encountered during the handling and analysis of pyrazolone compounds.
Problem: I see a new, more polar peak appearing in my HPLC chromatogram over time. What is it?
Plausible Cause: This is a classic sign of degradation, often oxidation. A common degradation pathway for related heterocyclic compounds like pyrazolines is oxidation to the corresponding pyrazole, which is a more aromatic and typically more polar species.[12] While pyrazolones have a different structure, oxidative processes can introduce polar functional groups like hydroxyls, leading to earlier elution on a reverse-phase HPLC column.
Troubleshooting Workflow:
-
Characterize the Mass: Immediately analyze the degraded sample by LC-MS to determine the molecular weight of the new peak.[12] An increase of 16 amu suggests hydroxylation, while a loss of 2 amu could indicate the formation of a new double bond.
-
Perform a Confirmatory Forced Degradation Study: Intentionally stress a pure sample of your compound under oxidative conditions (e.g., with 3% H₂O₂).[8][12] If the peak area of the unknown increases significantly under these conditions, it strongly supports oxidation as the degradation pathway.
-
Elucidate the Structure: If the degradant is present at a significant level (>0.1%), its structure should be elucidated, potentially requiring isolation and NMR analysis.[8]
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Photochromism and fluorescence modulation of pyrazolone derivatives in the solid state - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Bioassay Validation of 4-methyl-1H-pyrazol-3-ol
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is the cornerstone of credible and reproducible research. This guide provides an in-depth technical framework for validating the bioassay results of 4-methyl-1H-pyrazol-3-ol, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While direct bioactivity data for this specific molecule is not extensively published, its structural analogs have demonstrated a wide spectrum of activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3]
This document will, therefore, serve as a comprehensive manual, guiding you through the essential steps to characterize and validate the potential bioactivities of 4-methyl-1H-pyrazol-3-ol. We will explore the selection of appropriate assays, present detailed experimental protocols, and discuss the critical parameters for robust validation, all while comparing the potential performance of our target compound with established alternatives.
The Scientific Rationale: Why Pyrazoles Warrant Investigation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2] Derivatives of pyrazole are known to exhibit a wide range of biological activities, including:
-
Antioxidant properties: Many pyrazole derivatives act as potent free radical scavengers, a mechanism attributed to the pyrazole ring's electronic properties.[4][5] A notable example is Edaravone, a pyrazolone derivative approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, which functions as a free radical scavenger.[4]
-
Anti-inflammatory effects: Pyrazole-containing compounds have been shown to possess significant anti-inflammatory activity, with some acting as inhibitors of key inflammatory mediators.[6]
-
Anticancer potential: A growing body of evidence suggests that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for oncology research.[4][7][8]
Given this precedent, 4-methyl-1H-pyrazol-3-ol presents a compelling subject for bioassay validation to uncover its therapeutic potential.
A Comparative Framework for Bioassay Validation
To rigorously validate the bioactivity of 4-methyl-1H-pyrazol-3-ol, we will focus on three key areas aligned with the known activities of its analogs: antioxidant, anti-inflammatory, and cytotoxic effects. For each area, we will outline a primary bioassay and compare the expected outcomes with a well-established positive control and an alternative compound.
Comparative Compounds
| Compound | Class | Primary Use in this Guide |
| 4-methyl-1H-pyrazol-3-ol | Pyrazole | Test Compound |
| Edaravone | Pyrazolone | Positive Control (Antioxidant) |
| Quercetin | Flavonoid | Positive Control (Anti-inflammatory) |
| Doxorubicin | Anthracycline | Positive Control (Cytotoxicity) |
Part 1: Validation of Antioxidant Activity
The ability of a compound to neutralize free radicals is a key indicator of its potential to mitigate oxidative stress-related pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and sensitive method to screen the radical scavenging activity of compounds.
Experimental Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for the HRBC membrane stabilization assay.
Detailed Protocol: HRBC Membrane Stabilization Assay
-
Preparation of HRBC Suspension:
-
Collect fresh human blood in an anticoagulant-containing tube.
-
Centrifuge at 3000 rpm for 10 minutes and discard the plasma and buffy coat.
-
Wash the red blood cells three times with isotonic saline.
-
Prepare a 10% (v/v) suspension of the packed cells in isotonic buffer (pH 7.4).
-
-
Assay Procedure:
-
To 1 mL of HRBC suspension, add 1 mL of various concentrations of the test compound, Quercetin (positive control), or isotonic buffer (negative control).
-
For the positive control for hemolysis, mix 1 mL of HRBC suspension with 1 mL of distilled water.
-
Incubate all samples at 37°C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 5 minutes.
-
-
Data Acquisition and Analysis:
-
Collect the supernatant and measure the absorbance at 560 nm, which corresponds to hemoglobin release.
-
Calculate the percentage of hemolysis inhibition using the formula: % Protection = [1 - (Abs_sample / Abs_control)] x 100
-
Determine the IC50 value.
-
Comparative Data and Expected Outcomes
| Compound | Predicted/Reported IC50 | Rationale for Comparison |
| 4-methyl-1H-pyrazol-3-ol | To be determined | Pyrazole derivatives are known to have anti-inflammatory properties. |
| Quercetin | Varies depending on the assay; potent inhibitor of inflammatory pathways. | A well-characterized flavonoid with known anti-inflammatory and membrane-stabilizing effects. [9] |
| Diclofenac Sodium | Potent inhibitor in the µg/mL range. | A standard non-steroidal anti-inflammatory drug (NSAID) often used as a positive control. |
Part 3: Validation of Cytotoxic Activity
Assessing a compound's cytotoxicity is crucial for anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-methyl-1H-pyrazol-3-ol, Doxorubicin (positive control), and a vehicle control (e.g., DMSO).
-
Replace the cell culture medium with fresh medium containing the different concentrations of the compounds.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) x 100
-
Determine the IC50 value.
-
Comparative Data and Expected Outcomes
| Compound | Predicted/Reported IC50 | Rationale for Comparison |
| 4-methyl-1H-pyrazol-3-ol | To be determined | Pyrazole derivatives have shown cytotoxicity against various cancer cell lines. |
| Doxorubicin | Varies by cell line, typically in the nM to low µM range (e.g., ~1.2 µM in MCF-7 cells). [8] | A widely used and potent chemotherapeutic agent, providing a benchmark for high cytotoxicity. |
Principles of a Self-Validating System
For each of the described bioassays, the following principles of a self-validating system must be integrated to ensure the trustworthiness of your results:
-
Specificity and Selectivity: The assay should be able to detect and quantify the intended biological activity without interference from other components in the sample matrix. This is addressed by including appropriate blanks and controls.
-
Accuracy: The closeness of the measured value to the true value. This is assessed by comparing the results of your test compound to a known standard.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. This is crucial for determining accurate IC50 values.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By systematically evaluating these parameters, you can establish a robust and reliable bioassay for 4-methyl-1H-pyrazol-3-ol, ensuring the scientific integrity of your findings.
References
-
Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. (2022). PubMed. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). PMC. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (2014). PMC. Retrieved from [Link]
-
How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? (2019). PMC. Retrieved from [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. Retrieved from [Link]
-
Antioxidant activity of pyrazoles 1 and 4. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). RJPBCS. Retrieved from [Link]
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI. Retrieved from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). PMC. Retrieved from [Link]
-
Results of the antioxidant activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations. (2025). PMC. Retrieved from [Link]
-
Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. (2025). ResearchGate. Retrieved from [Link]
-
A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2024). PubMed Central. Retrieved from [Link]
-
In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (2014). PMC. Retrieved from [Link]
-
Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. (2022). Semantic Scholar. Retrieved from [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Retrieved from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2011). MDPI. Retrieved from [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). NIH. Retrieved from [Link]
-
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (2010). NIH. Retrieved from [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Comparative Characterization Guide: 4-Methyl-1H-pyrazol-3-ol, Isomers, and Tautomeric Analogs
Executive Summary: The "Tautomeric Trap"
In pyrazole-based drug discovery, 4-methyl-1H-pyrazol-3-ol (and its derivatives) represents a critical scaffold, often serving as a bio-isostere for carboxylic acids or phenols. However, it presents a notorious characterization challenge known as the "Tautomeric Trap." Unlike standard heterocycles, this molecule does not exist as a static structure. It fluctuates between enol (OH) and keto (NH-one / CH-one) forms depending on phase, solvent, and pH.
This guide provides a self-validating framework to objectively characterize this molecule against its isomers (e.g., 3-methyl-1H-pyrazol-5-ol) and tautomers, ensuring data integrity in Structure-Activity Relationship (SAR) studies.
Structural Dynamics & Tautomerism
The primary "competitors" to the target molecule are not just other chemical species, but its own tautomers. Misidentifying the dominant tautomer in solution can lead to erroneous docking models and binding affinity predictions.
The Three-State Equilibrium
The molecule exists in a dynamic equilibrium between three forms. In the solid state, the OH-form often dominates due to intermolecular hydrogen bonding (dimerization), while in solution, the equilibrium shifts based on solvent polarity.
Figure 1: Tautomeric equilibrium pathways. Form A is aromatic and typically stable in non-polar solvents (as dimers). Form B dominates in polar aprotic solvents (DMSO).
Diagnostic NMR Criteria (Self-Validating Protocol)
Standard 1H NMR is often insufficient due to rapid proton exchange. The Geminal Coupling Constant (
| Parameter | Target: 3-ol (Enol) | Analog: 3-one (NH-Keto) | Analog: CH-Keto |
| Hybridization at C3 | |||
| C4-H Coupling ( | 9 – 11 Hz | 4 – 5 Hz | ~10 Hz |
| Large | N1/N2 shifts converge | Distinct | |
| Solvent Preference | CDCl | DMSO- | Rare in this series |
Critical Insight: If your
C NMR spectrum shows a C4 signal with a coupling constant of ~4.5 Hz, you are observing the NH-keto tautomer , not the target enol.
Synthesis & Impurity Profiling
The synthesis of 4-methyl-1H-pyrazol-3-ol typically involves the condensation of hydrazine with a
Comparative Synthetic Routes
Figure 2: Divergent synthesis pathway. The position of the methyl group (C4 vs C3) is determined by the condensation selectivity.
Impurity Identification Table
| Analyte | Structure | Retention Time (Rel)* | Mass Spec Feature |
| 4-Methyl-1H-pyrazol-3-ol | Target | 1.00 | |
| 3-Methyl-1H-pyrazol-5-ol | Regioisomer | 0.92 | |
| 4,4-Dimethyl... | Dialkylated | 1.25 |
*Note: Relative RT on C18 column, Water/Acetonitrile gradient, 0.1% Formic Acid.
Analytical Characterization Protocols
Protocol A: Solvent-Dependent Tautomer Screen
Objective: Determine the dominant tautomer in your biological assay buffer.
-
Preparation: Dissolve 5 mg of sample in 600 µL of CDCl
(non-polar) and a second sample in DMSO- (polar aprotic). -
Acquisition: Run
C NMR (minimum 1024 scans) and N HMBC. -
Analysis:
-
Validation: If the spectrum changes significantly between solvents, the molecule is a "chameleon." Report biological data with the caveat that the active species depends on the binding pocket environment.
Protocol B: HPLC Separation of Isomers
Objective: Separate the 4-methyl target from the 3-methyl isomer.
-
Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Waters XSelect HSS T3).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 4.5)
-
B: Acetonitrile
-
-
Rationale: The pH is adjusted to 4.5 to suppress ionization of the enol (pKa ~9) while maintaining distinct hydration shells for the positional isomers. The Phenyl-Hexyl phase exploits
- interactions which differ slightly between the 4-methyl and 3-methyl substitution patterns.
Functional & Biological Implications[3][4][5][6]
Alcohol Dehydrogenase (ADH) Inhibition
While 4-methylpyrazole (Fomepizole) is the clinical standard for ADH inhibition (used in methanol poisoning), the 3-ol analog shows altered pharmacokinetics.
-
Fomepizole (Parent): High lipophilicity, crosses BBB easily.
-
4-methyl-1H-pyrazol-3-ol: Increased polarity due to the -OH/C=O group.
-
Advantage:[2][3][4][5] Higher water solubility (>10 mg/mL vs <1 mg/mL for non-polar analogs).
-
Disadvantage:[6] Reduced passive membrane permeability.
-
Binding: The 3-ol group can act as a hydrogen bond donor/acceptor within the Zinc active site of ADH, potentially altering selectivity compared to the parent Fomepizole.
-
Stability Profile
| Condition | 4-Methyl-1H-pyrazol-3-ol | 3-Methyl-1H-pyrazol-5-ol (Isomer) |
| Oxidative Stability | High (C4 blocked by Methyl) | Moderate (C4 is unsubstituted) |
| Metabolic Stability | High (Resistant to Ring Hydroxylation) | Low (Susceptible to C4-hydroxylation) |
Causality: The presence of the methyl group at C4 in the target molecule blocks the primary site of metabolic oxidation (cytochrome P450), rendering the 4-methyl analog significantly more metabolically stable than its 3-methyl isomer.
References
-
Holzer, W., et al. (2004). "On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool." Tetrahedron.
-
Claramunt, R. M., et al. (2018). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules.
-
Metwally, M. A., et al. (2012).[7] "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." American Journal of Chemistry.
-
BenchChem. (2025). "4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery." (Comparative context for halogenated/methylated pyrazole isomers).
-
Ragavan, R. V., et al. (2010). "Structure and tautomerism of pyrazole derivatives." Acta Crystallographica.
Sources
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- 2. separation of tautomer compounds - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Benchmarking 4-methyl-1H-pyrazol-3-ol Against Known COX-2 Inhibitors
This guide provides a comprehensive framework for evaluating the inhibitory potential of a novel compound, 4-methyl-1H-pyrazol-3-ol, against the well-characterized inflammatory enzyme, Cyclooxygenase-2 (COX-2). We will detail the scientific rationale for this target selection, introduce established benchmark inhibitors, and provide a rigorous, step-by-step experimental protocol for a direct, quantitative comparison of their inhibitory activities.
Introduction: The Rationale for Targeting COX-2
The pyrazole chemical scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including several potent anti-inflammatory agents.[1][2] Notably, the blockbuster drug Celecoxib (Celebrex®) features a trisubstituted pyrazole ring and functions as a selective COX-2 inhibitor.[3][4] This strong precedent suggests that novel, uncharacterized pyrazole-containing molecules, such as 4-methyl-1H-pyrazol-3-ol, are promising candidates for COX-2 inhibition.
Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5][6] Two main isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is typically induced by inflammatory stimuli.[7][8] Selective inhibition of COX-2 is a validated therapeutic strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9]
This guide, therefore, proposes a scientifically grounded investigation to determine if 4-methyl-1H-pyrazol-3-ol possesses inhibitory activity against COX-2 by benchmarking it against two well-established inhibitors.
Selection of Benchmark Inhibitors
To provide a robust comparison, we have selected two inhibitors with distinct selectivity profiles:
-
Celecoxib: A highly selective COX-2 inhibitor. Its mechanism involves the binding of its sulfonamide side chain to a specific hydrophilic region near the active site of the COX-2 enzyme, leading to the blockage of prostaglandin synthesis.[5][6] It serves as the primary benchmark for COX-2 selective activity.
-
NS-398: Another well-characterized, potent, and selective COX-2 inhibitor.[10][11] Interestingly, structural studies show that NS-398 binds differently than celecoxib, interacting with the side chain of Arg-120 at the channel opening, a mode more similar to some non-selective NSAIDs, despite its COX-2 selectivity.[12] This makes it an excellent comparative compound to understand potential differences in binding modes.
By comparing 4-methyl-1H-pyrazol-3-ol to these standards, we can not only quantify its potency but also gain preliminary insights into its potential selectivity.
Experimental Design and Methodology
The core of this comparison is a quantitative in vitro biochemical assay to determine the half-maximal inhibitory concentration (IC50) for each compound. The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50% and is a standard measure of inhibitor potency.[13][14]
We will employ a commercially available, fluorescence-based inhibitor screening assay. This method is sensitive, reliable, and suitable for high-throughput screening.[7][8]
Principle of the Assay: The assay measures the peroxidase activity of the COX enzyme. The COX component converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2).[15] This assay uses a fluorescent probe that reacts with the intermediate product, generating a signal proportional to COX-2 activity (Ex/Em = 535/587 nm).[7] A potent inhibitor will reduce enzyme activity, resulting in a lower fluorescence signal.
Caption: Inhibition of the COX-2 pathway by pyrazole-based compounds.
Conclusion and Future Directions
This guide outlines a robust, self-validating methodology for benchmarking the novel compound 4-methyl-1H-pyrazol-3-ol against known COX-2 inhibitors. Based on our hypothetical data, while 4-methyl-1H-pyrazol-3-ol shows promise as a COX-2 inhibitor, its potency is modest compared to established drugs like Celecoxib and NS-398.
This initial biochemical screen is a critical first step. Further investigations should include:
-
COX-1 Selectivity Assay: Performing the same assay with the COX-1 isoform to determine the selectivity index (IC50 COX-1 / IC50 COX-2), which is crucial for predicting potential gastrointestinal side effects.
-
Cell-Based Assays: Validating the findings in a cellular context, for example, by measuring prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-methyl-1H-pyrazol-3-ol to identify modifications that could enhance potency and selectivity, guiding a potential lead optimization campaign.
By following this structured approach, researchers can rigorously evaluate the therapeutic potential of novel pyrazole compounds in the context of established anti-inflammatory agents.
References
-
Al-Ghorbani, M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances. [Link]
-
Sangshetti, J. N., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
Novak, M. L., et al. (2008). NS-398, a Cyclooxygenase-2-Specific Inhibitor, Delays Skeletal Muscle Healing by Decreasing Regeneration and Promoting Fibrosis. The American Journal of Pathology. [Link]
-
Pugh, C. W., et al. (2007). Inhibition of COX-2 with NS-398 decreases colon cancer cell motility through blocking epidermal growth factor receptor transactivation: possibilities for combination therapy. International Journal of Experimental Pathology. [Link]
-
Malerba, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
-
Kalgutkar, A. S., et al. (2000). The structure of NS-398 bound to cyclooxygenase-2. Journal of Biological Chemistry. [Link]
-
Patel, R. & Tadi, P. (2023). Celecoxib. StatPearls. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Creative BioMart. [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]
-
News-Medical. (2018). Celebrex (Celecoxib) Pharmacology. News-Medical.net. [Link]
-
Wikipedia. (2024). IC50. Wikipedia. [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. [Link]
-
Abdellatif, K.R.A., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-1H-pyrazol-3-amine. PubChem Compound Database. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit Datasheet. BPS Bioscience. [Link]
-
Malerba, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
El-Sisi, A. E., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics. [Link]
-
Wikipedia. (2024). Celecoxib. Wikipedia. [Link]
-
Chande, M. S., et al. (2011). Current status of pyrazole and its biological activities. Journal of the Brazilian Chemical Society. [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Biomedical Chemistry: Research and Methods. [Link]
-
Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]
-
Gesztelyi, R., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports. [Link]
-
Gierse, J. K., et al. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. [Link]
-
Christopoulos, A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
-
Fathy, U., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]
-
Al-Jubair, N., et al. (2023). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Scientific Reports. [Link]
-
ResearchGate. (n.d.). Rational study design, illustrating the structure of the newly designed pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]
-
Zellweger, T., et al. (2001). COX-2 specific inhibitor, NS-398, increases macrophage migration inhibitory factor expression and induces neuroendocrine differentiation in C4-2b prostate cancer cells. Neoplasia. [Link]
Sources
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- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Docking Architectures: Pyrazole Derivatives in Oncology and Inflammation
[1]
Executive Summary
This guide provides a technical framework for the comparative molecular docking of pyrazole derivatives, a scaffold central to modern drug discovery due to its bioisosteric versatility. We focus on two critical therapeutic axes: EGFR inhibition (Anticancer) and COX-2 inhibition (Anti-inflammatory) .
Unlike generic tutorials, this document emphasizes causality in protocol design —explaining not just how to dock, but why specific parameters yield authoritative data. It synthesizes recent findings to benchmark novel pyrazole derivatives against clinical standards like Gefitinib and Celecoxib.
Methodological Framework: The Validated Pipeline
To ensure scientific integrity (E-E-A-T), a docking protocol must be a self-validating system. The most common failure in computational chemistry is proceeding with a "black box" approach without establishing a geometric baseline.
The "RMSD Checkpoint" Protocol
Before screening new derivatives, you must validate your docking algorithm (e.g., AutoDock Vina, Glide, or GOLD) by redocking the co-crystallized native ligand.
-
Objective: Reproduce the experimental pose found in the Protein Data Bank (PDB).
-
Success Metric: Root Mean Square Deviation (RMSD)
Å between the docked pose and the crystallographic pose.[1][2] -
Why it matters: If your software cannot reproduce the known binder's pose, its predictions for your new pyrazole derivatives are statistically invalid.
Workflow Visualization
The following diagram outlines the mandatory validation loop required before generating comparative data.
Figure 1: The Self-Validating Docking Pipeline. Note the critical feedback loop at the RMSD Checkpoint.
Comparative Case Study A: EGFR Kinase (Anticancer)[4]
Target: Epidermal Growth Factor Receptor (EGFR).[3][4][5][6] PDB ID: 4HJO or 1M17. Standard Control: Gefitinib (Quinazoline derivative).[7]
Mechanistic Logic
The ATP-binding pocket of EGFR contains a critical "hinge region" (residues Met793, Gln791). Effective inhibitors must mimic the adenine ring of ATP, forming hydrogen bonds with these residues. Pyrazole derivatives are designed to bioisosterically replace the quinazoline core of Gefitinib while accessing the hydrophobic "back pocket" to improve affinity.
Performance Comparison
Recent studies have benchmarked novel pyrazoline derivatives against Gefitinib. The data below summarizes binding energies and critical interactions.
| Compound Class | Binding Energy ( | Key H-Bond Interactions | Hydrophobic Interactions | Status |
| Gefitinib (Std) | Met793 (Hinge), Cys775 | Leu718, Val726, Ala743 | Clinical Drug | |
| Pyrazoline 5a | Met793 , Lys745, Asp855 | Leu788, Ile759 | Experimental Hit | |
| Pyrazoline 10b | Met793 , Thr790 | Val726, Ala743 | Potent Analog | |
| Derivative 10a | Weak/Non-specific | Solvent exposed | Inactive |
Data Source: Synthesized from comparative studies on EGFR inhibitors [1, 2].
Interpretation:
-
Affinity: Compound 5a exceeds the affinity of the standard drug Gefitinib.
-
Pose Stability: The presence of the Met793 interaction in all active compounds validates the docking pose. If a pyrazole derivative docks with high energy but misses Met793, it is likely a false positive.
Comparative Case Study B: COX-2 (Anti-inflammatory)[9]
Target: Cyclooxygenase-2 (COX-2).[8][9][10] PDB ID: 3LN1 or 1CX2. Standard Control: Celecoxib (Pyrazole-benzenesulfonamide).
Mechanistic Logic: The Selectivity Filter
The challenge in anti-inflammatory design is selectivity: inhibiting COX-2 without blocking the housekeeping enzyme COX-1.
-
Structural Difference: COX-2 has a secondary "side pocket" accessible due to the smaller Val523 residue. In COX-1, this position is occupied by the bulky Ile523 , blocking access.
-
Pyrazole Strategy: Bulky pyrazole derivatives (like Celecoxib) are designed to fit into this side pocket, which is physically impossible in COX-1, ensuring safety (reduced gastric toxicity).
Selectivity Logic Diagram
The following diagram illustrates the structural decision tree used to predict if a pyrazole derivative will be COX-2 selective.
Figure 2: The Structural Basis of COX-2 Selectivity. Pyrazole derivatives exploit the Val523 "gate" to achieve specificity.
Performance Comparison
-
Celecoxib: Binds with
to kcal/mol. Key interactions include H-bonds with Arg120 and Tyr355 at the pocket entrance, and sulfonamide interaction with His90 [3, 4]. -
Novel Pyrazole-Sulfonamides (e.g., 10g): Recent studies show binding energies up to
kcal/mol. The increased affinity often stems from additional -stacking interactions with Trp387 or Phe518 that Celecoxib lacks [4].
Experimental Protocol for Pyrazole Docking
To replicate the results cited above, follow this specific parameter set. This protocol assumes the use of AutoDock Vina or AutoDock 4.2 , the most widely cited open-source tools for this scaffold.
Step 1: Ligand Preparation[4]
-
Sketching: Draw the pyrazole derivative in ChemDraw or Avogadro.
-
Optimization: Minimize energy using the MMFF94 force field . This is critical for pyrazoles to ensure the planar aromatic ring and correct bond angles for nitrogen atoms before docking.
-
Charge Assignment: Apply Gasteiger charges . Non-polar hydrogens must be merged.
Step 2: Protein Preparation
-
Clean Up: Remove water molecules (unless specific waters are known to bridge the ligand, e.g., in some kinase active sites).
-
Protonation: Add polar hydrogens. Ensure His residues are protonated correctly based on the local environment (check His162 in COX-2).
-
Grid Box:
Step 3: Execution & Analysis
-
Exhaustiveness: Set to at least 32 (default is often 8) to ensure the search algorithm finds the global minimum for flexible pyrazole side chains.
-
Interaction Profiling: Use PLIP (Protein-Ligand Interaction Profiler) or Discovery Studio Visualizer to map H-bonds.
-
Pass Criteria: Ligand must form at least one H-bond with the catalytic residues identified in Sections 3 and 4.
-
References
-
New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK. Scientific Reports. [Link]
-
Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. RSC Advances. [Link]
-
Docking interactions of celecoxib with COX-2. Chemical Biology & Drug Design. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase. Bioinformation. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
